BMS-191095 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2.ClH/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16;/h3-11,20-21,28H,13H2,1-2H3,(H,25,26);1H/t20-,21+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLMTXNZECPICU-JUDYQFGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166095-95-0 | |
| Record name | BMS-191095 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191095 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I2CFR0UVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-191095 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-191095 hydrochloride is a potent and highly selective second-generation ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action is the selective activation of mitochondrial KATP (mitoKATP) channels, a key component in cellular protective mechanisms against ischemic injury. Unlike first-generation KATP channel openers, BMS-191095 exhibits significant cardioprotective effects without the dose-limiting side effects of peripheral vasodilation, hypotension, and proarrhythmic activity. This selectivity for mitochondrial channels over their sarcolemmal counterparts makes BMS-191095 a valuable pharmacological tool for investigating the role of mitoKATP channels in cytoprotection and a promising candidate for therapeutic interventions in ischemic heart disease.
Core Mechanism of Action: Selective Mitochondrial KATP Channel Opening
BMS-191095 is a benzopyran analog that acts as a direct opener of the mitoKATP channel.[1][2] The opening of this channel leads to an influx of potassium ions into the mitochondrial matrix, which has several downstream consequences that contribute to its cardioprotective effects. These include the partial depolarization of the mitochondrial membrane, modulation of mitochondrial calcium handling, and a reduction in the generation of reactive oxygen species (ROS).[3]
The selectivity of BMS-191095 for mitoKATP over sarcolemmal KATP (sarcKATP) channels is a key feature of its pharmacological profile.[4][5] This selectivity has been demonstrated in various in vitro and in vivo studies, where BMS-191095 was shown to be a potent cardioprotectant at concentrations that do not cause significant hemodynamic or electrophysiological changes.[1][2] The cardioprotective effects of BMS-191095 are abolished by the non-selective KATP channel blocker glyburide (B1671678) and the selective mitoKATP channel blocker 5-hydroxydecanoate (B1195396) (5-HD), further confirming its mechanism of action.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Cardioprotective and Vasorelaxant Potency
| Parameter | Species | Preparation | BMS-191095 | Cromakalim | BMS-180448 | Reference |
| EC25 (µM) for increased time to ischemic contracture | Rat | Isolated Heart | 1.5 | 4.7 | 3.0 | [5] |
| K1/2 (nM) for opening cardiac mitoKATP | Rat | Isolated Mitochondria | 83 | - | - | [5] |
| IC50 (µM) for collagen-induced platelet aggregation | Human | Washed Platelets | 63.9 | 1,130 | 305.3 | [6] |
| IC50 (µM) for thrombin-induced platelet aggregation | Human | Washed Platelets | 104.8 | >1,500 | 498.0 | [6] |
Table 2: In Vivo Hemodynamic and Cardioprotective Effects
| Parameter | Species | Model | Dose/Concentration | Effect | Reference |
| ED25 (mg/kg, i.v.) for infarct size reduction | Dog | 90-min ischemia + 5-h reperfusion | 0.4 | Cardioprotective | [1] |
| Efficacious Plasma Concentration (µM) | Dog | 90-min ischemia + 5-h reperfusion | 0.3 - 1.0 | Cardioprotective | [1] |
| Effect on Hemodynamics | Dog | Anesthetized | Cardioprotective dose range | No effect on peripheral or coronary hemodynamics | [1] |
| Effect on Cardiac Electrophysiology | Dog | Anesthetized | Cardioprotective dose range | No effect on cardiac conduction or action potential configuration | [1] |
| Proarrhythmic Effects | Dog | Programmed electrical stimulation | Cardioprotective dose range | No proarrhythmic effects | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BMS-191095-Induced Cardioprotection
Caption: Signaling pathway of BMS-191095-induced cardioprotection.
Experimental Workflow for Assessing Cardioprotective Effects in Isolated Rat Hearts
Caption: Workflow for isolated heart ischemia-reperfusion studies.
Logical Relationship of BMS-191095 Action
References
- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Cardioprotective Agent: An In-depth Technical Guide to the Discovery and History of BMS-191095 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 hydrochloride, a novel benzopyran derivative developed by Bristol-Myers Squibb, represents a significant advancement in the field of cardioprotective agents.[1][2][3] Its discovery stemmed from a concerted effort to develop a compound that could selectively open mitochondrial ATP-sensitive potassium (mitoKATP) channels, thereby conferring myocardial protection without the adverse hemodynamic effects associated with non-selective KATP channel openers. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have defined its pharmacological profile.
Introduction: The Quest for Selective Cardioprotection
The concept of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult, has long intrigued researchers. A key mechanism implicated in this phenomenon is the opening of ATP-sensitive potassium (KATP) channels. First-generation KATP channel openers, such as cromakalim (B1669624), demonstrated cardioprotective effects but also caused significant vasodilation and shortening of the cardiac action potential, leading to undesirable side effects like hypotension and potential proarrhythmic activity.[2][3] This prompted the search for a new class of compounds that could selectively target the KATP channels within the mitochondria (mitoKATP), which were hypothesized to be the primary mediators of cardioprotection, without affecting the sarcolemmal KATP channels responsible for the unwanted systemic effects.
Bristol-Myers Squibb embarked on a drug discovery program that led to the identification of BMS-191095.[1][3] This compound emerged as a highly selective mitoKATP channel opener, demonstrating potent cardioprotective activity in preclinical models of myocardial ischemia and reperfusion injury, while being devoid of significant peripheral vasodilator or cardiac action potential shortening activity.[1][3][4]
Synthesis and Physicochemical Properties
BMS-191095 is chemically described as (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride. While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of similar benzopyran derivatives often involves a multi-step process. A plausible synthetic route, based on related patent literature, would likely involve the construction of the benzopyran core, followed by the introduction of the chlorophenyl and imidazolylmethylamino side chains with the correct stereochemistry. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₁ClN₄O · HCl |
| Molecular Weight | 441.35 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (3R)-trans |
Mechanism of Action: Selective Opening of Mitochondrial KATP Channels
BMS-191095 exerts its cardioprotective effects through the selective opening of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP).[2][3] This action leads to a cascade of events that ultimately preserve mitochondrial function and reduce cell death during ischemia and reperfusion.
Signaling Pathway
The opening of mitoKATP channels by BMS-191095 initiates a signaling cascade that involves the generation of reactive oxygen species (ROS) as signaling molecules, which in turn activate downstream protective pathways, including the PI3K/Akt pathway.[5][6] This leads to the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in reperfusion injury that leads to mitochondrial swelling and cell death.
Caption: Signaling pathway of this compound.
Experimental Protocols and Key Findings
The pharmacological profile of BMS-191095 has been extensively characterized through a series of in vitro and in vivo experiments.
In Vitro Cardioprotection: Isolated Rat Heart Model
Experimental Protocol: The cardioprotective effects of BMS-191095 were assessed using the Langendorff-perfused isolated rat heart model.
-
Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C. Perfusion pressure is typically maintained at 70-80 mmHg.[5]
-
Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global ischemia (e.g., 25 minutes) by stopping the perfusion, followed by a period of reperfusion (e.g., 30 minutes).[3][4]
-
Drug Administration: BMS-191095 or vehicle is infused into the perfusate before the ischemic period.
-
Assessment of Cardioprotection: Various parameters are measured to assess cardiac function and injury, including left ventricular developed pressure (LVDP), time to onset of ischemic contracture, and lactate (B86563) dehydrogenase (LDH) release into the coronary effluent as a marker of cell damage.[2][3]
Key Findings: BMS-191095 demonstrated significant cardioprotective effects in this model. It increased the time to the onset of ischemic contracture, improved the recovery of post-ischemic cardiac function, and reduced LDH release.[3][4]
Table 2: In Vitro Cardioprotective and Vasorelaxant Potencies
| Compound | Cardioprotection (EC₂₅, µM) | Vasorelaxation (IC₅₀, µM) |
| BMS-191095 | 1.5[3][4] | > 30 |
| Cromakalim | 4.7[3][4] | 0.3 |
| BMS-180448 | 3.0[3][4] | 3.0 |
Electrophysiological Studies: Patch-Clamp in Guinea Pig Ventricular Myocytes
Experimental Protocol: To assess the effect of BMS-191095 on sarcolemmal KATP channels, whole-cell patch-clamp studies were performed on isolated guinea pig ventricular myocytes.
-
Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ion currents. The pipette solution contains a low concentration of ATP to facilitate the opening of KATP channels.
-
Voltage Protocol: Cells are held at a specific holding potential, and voltage steps are applied to elicit and measure KATP currents.
-
Drug Application: BMS-191095 is applied to the bath solution to determine its effect on the KATP current.
Key Findings: BMS-191095 did not activate the sarcolemmal KATP current at concentrations up to 30 µM, confirming its selectivity for mitochondrial KATP channels. In contrast, non-selective openers like cromakalim significantly activated this current.[3] Furthermore, BMS-191095 did not shorten the action potential duration in either normal or hypoxic myocardium.[3][4]
Mitochondrial Studies: Swelling Assay
Experimental Protocol: The direct effect of BMS-191095 on mitoKATP channels was investigated using a mitochondrial swelling assay.
-
Mitochondria Isolation: Mitochondria are isolated from rat hearts by differential centrifugation.
-
Swelling Assay: Isolated mitochondria are suspended in a potassium-based medium. The opening of mitoKATP channels allows K+ to enter the mitochondrial matrix, followed by water, leading to mitochondrial swelling. This swelling is measured as a decrease in light absorbance at 540 nm.
-
Drug and Inhibitor Treatment: The assay is performed in the presence of BMS-191095 and specific inhibitors of mitoKATP channels, such as 5-hydroxydecanoate (B1195396) (5-HD) and glyburide (B1671678), to confirm the specificity of the effect.
Key Findings: BMS-191095 induced mitochondrial swelling in a concentration-dependent manner, indicating the opening of mitoKATP channels.[3] This effect was blocked by 5-HD and glyburide.[3][4]
Table 3: Potency of BMS-191095 on Cardiac Mitochondrial KATP Channels
| Parameter | Value |
| K₁/₂ for mitoKATP opening | 83 nM[3][4] |
Antiplatelet Effects: Human Platelet Aggregation
Experimental Protocol: The effect of BMS-191095 on platelet aggregation was studied using human platelet-rich plasma.
-
Platelet Preparation: Platelet-rich plasma is prepared from blood samples obtained from healthy volunteers.
-
Aggregation Assay: Platelet aggregation is induced by agonists such as collagen or thrombin and measured using a platelet aggregometer.
-
Drug Incubation: Platelets are pre-incubated with BMS-191095 or vehicle before the addition of the aggregating agent.
-
Inhibitor Studies: The involvement of mitoKATP channels is confirmed by pre-treating platelets with inhibitors like glyburide and 5-HD.
Key Findings: BMS-191095 inhibited human platelet aggregation induced by both collagen and thrombin in a dose-dependent manner.[7] This inhibitory effect was significantly blocked by pretreatment with glyburide and 5-HD, indicating that the antiplatelet action is mediated through the opening of mitochondrial KATP channels.[7]
Table 4: Inhibitory Effect of BMS-191095 on Human Platelet Aggregation
| Aggregating Agent | IC₅₀ (µM) |
| Collagen | 63.9 |
| Thrombin | 104.8 |
In Vivo Studies and Clinical Potential
In vivo studies in animal models of myocardial infarction confirmed the potent cardioprotective effects of BMS-191095. It significantly reduced infarct size without causing the hemodynamic side effects observed with first-generation KATP openers. These promising preclinical results highlighted the potential of BMS-191095 as a therapeutic agent for the treatment of acute myocardial infarction and other ischemic heart diseases.
Conclusion
The discovery and development of this compound marked a pivotal moment in the search for safer and more effective cardioprotective drugs. By selectively targeting mitochondrial KATP channels, BMS-191095 successfully uncoupled the desired myocardial protection from the adverse hemodynamic and electrophysiological effects of non-selective KATP channel openers. The extensive preclinical characterization of this compound has not only elucidated its mechanism of action but has also provided a valuable pharmacological tool for further investigation into the role of mitoKATP channels in cellular protection. The in-depth understanding of its discovery and history, as detailed in this technical guide, offers valuable insights for researchers and drug development professionals working on the next generation of cardioprotective therapies.
Caption: Key experimental workflow for BMS-191095 characterization.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac protection by mitoKATP channels is dependent on Akt translocation from cytosol to mitochondria during late preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardioprotective Effects of BMS-191095 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, which has demonstrated significant cardioprotective effects in preclinical studies. Unlike first-generation KATP channel openers, BMS-191095 exhibits a favorable safety profile, being largely devoid of the hemodynamic side effects, such as vasodilation and negative impacts on cardiac electrophysiology, that are associated with non-selective agents.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from cardioprotective studies, and outlining the experimental protocols used to evaluate its efficacy. The signaling pathways involved in its cardioprotective effects are also visualized to facilitate a deeper understanding of its cellular mechanisms.
Mechanism of Action
BMS-191095 exerts its cardioprotective effects primarily through the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][3] This action is distinct from non-selective KATP openers that also activate sarcolemmal KATP channels, which can lead to undesirable effects on action potential duration and vascular tone.[3] The opening of mitoKATP channels by BMS-191095 is a critical step in a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion injury.[1][3] This protective effect can be abolished by the administration of mitoKATP channel inhibitors such as 5-hydroxydecanoate (B1195396) (5-HD) and glyburide.[3]
The downstream consequences of mitoKATP channel opening are multifaceted and include:
-
Mitochondrial Depolarization: The influx of potassium ions into the mitochondrial matrix leads to a partial and transient depolarization of the inner mitochondrial membrane.[4]
-
Generation of Reactive Oxygen Species (ROS): This mitochondrial depolarization is associated with a small, controlled burst of reactive oxygen species, which act as signaling molecules to trigger downstream protective pathways.
-
Activation of Protein Kinases: The ROS signal activates a cascade of protein kinases, including Protein Kinase C (PKC) and other tyrosine kinases.[4]
-
Inhibition of Mitochondrial Permeability Transition Pore (MPTP) Opening: A key event in cell death following ischemia-reperfusion is the opening of the MPTP. The signaling cascade initiated by BMS-191095 ultimately converges on the inhibition of MPTP opening, preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.
Beyond its direct effects on cardiomyocytes, BMS-191095 has also been shown to inhibit human platelet aggregation, a process also mediated by the opening of mitochondrial KATP channels.[5] This dual mechanism of action, protecting heart muscle and reducing the potential for thrombosis, makes BMS-191095 a particularly interesting candidate for the treatment of ischemic heart disease.[5]
Quantitative Data on Cardioprotective Efficacy
The cardioprotective effects of BMS-191095 have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Cardioprotective Effects of BMS-191095 in Isolated Rat Hearts
| Parameter | BMS-191095 Concentration | Effect | Reference |
| Time to Onset of Ischemic Contracture | 1.5 µM | EC25 (Concentration for 25% of maximal effect) | [3] |
| Post-Ischemic Recovery of Function | Cardioprotective concentration range | Improved | [3] |
| Lactate Dehydrogenase (LDH) Release | Cardioprotective concentration range | Reduced | [1][3] |
Table 2: In Vivo Cardioprotective Effects of BMS-191095 in Anesthetized Dogs
| Parameter | BMS-191095 Dose (i.v.) | Effect | Efficacious Plasma Concentration | Reference |
| Infarct Size Reduction | 0.4 mg/kg | ED25 (Dose for 25% of maximal effect) | 0.3 to 1.0 µM | [2] |
Table 3: Effects of BMS-191095 on Human Platelet Aggregation
| Agonist | IC50 of BMS-191095 | Reference |
| Collagen | 63.9 µM | [5][6] |
| Thrombin | 104.8 µM | [5][6] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the cardioprotective effects of BMS-191095.
Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model
This ex vivo model is used to assess the direct effects of a compound on the heart, independent of systemic physiological influences.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).
-
Krebs-Henseleit Buffer Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose.
-
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Administration: this compound is infused into the perfusion buffer at the desired concentrations.
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 25 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a subsequent period (e.g., 30 minutes).
-
Data Acquisition:
-
Contractile Function: A balloon inserted into the left ventricle and connected to a pressure transducer is used to measure left ventricular developed pressure (LVDP), heart rate, and the rate of pressure change (+/- dP/dt).
-
Ischemic Contracture: The time to the onset of a rapid increase in left ventricular end-diastolic pressure during ischemia is recorded.
-
Lactate Dehydrogenase (LDH) Release: The coronary effluent is collected during reperfusion to measure the release of LDH, an indicator of myocyte injury.
-
Anesthetized Dog Model of Myocardial Infarction
This in vivo model allows for the evaluation of a drug's cardioprotective effects in a more physiologically relevant setting.
Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized. Anesthesia can be induced with agents like sodium pentobarbital (B6593769) and maintained with isoflurane. Vital signs are continuously monitored.
-
Surgical Instrumentation: A thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is isolated. A hydraulic occluder is placed around the LAD to induce ischemia. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring (e.g., arterial pressure, left ventricular pressure).
-
Drug Administration: this compound is administered intravenously as a bolus or infusion.
-
Myocardial Ischemia: The LAD is occluded for a prolonged period (e.g., 90 minutes).
-
Reperfusion: The occlusion is released, allowing for reperfusion of the ischemic myocardium for an extended period (e.g., 5 hours).
-
Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) is delineated by perfusing the coronary arteries with a dye (e.g., Evans blue). The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is then calculated as a percentage of the area at risk.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the cardioprotective effects of BMS-191095.
Caption: Signaling cascade initiated by BMS-191095.
Caption: Workflow for the isolated rat heart ischemia-reperfusion model.
Conclusion
This compound is a selective mitoKATP channel opener with well-documented cardioprotective properties in preclinical models. Its mechanism of action, involving the modulation of mitochondrial function to prevent cell death, coupled with a lack of significant hemodynamic side effects, positions it as a promising therapeutic agent for the treatment of acute myocardial ischemia. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
- 1. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of two different anesthetic protocols on cardiac flow measured by two dimensional phase contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
- 5. mdpi.com [mdpi.com]
- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of BMS-191095 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Preclinical studies have demonstrated its significant neuroprotective effects in models of cerebral ischemia. This technical guide provides an in-depth overview of the neuroprotective properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a complex cascade of events culminating in neuronal cell death and neurological deficits. A key area of therapeutic research is the identification of neuroprotective agents that can mitigate this damage. BMS-191095 has emerged as a promising candidate due to its selective action on mitochondrial ATP-sensitive potassium (mitoKATP) channels, which play a crucial role in cellular protection against ischemic injury. Unlike first-generation KATP channel openers, BMS-191095 exhibits cardioprotective and neuroprotective effects with minimal hemodynamic side effects, making it a compound of significant interest.[1][2][3] This document serves as a comprehensive resource on the neuroprotective attributes of this compound.
Mechanism of Action
The primary mechanism underlying the neuroprotective effects of BMS-191095 is the activation of mitoKATP channels.[4] This initiates a signaling cascade that confers neuronal resistance to ischemic stress.
The proposed signaling pathway is as follows:
-
mitoKATP Channel Opening: BMS-191095 selectively binds to and opens ATP-sensitive potassium channels located on the inner mitochondrial membrane.
-
Mitochondrial Depolarization: The opening of these channels leads to an influx of K+ ions into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[5]
-
PKC Activation and Reduced Free Radical Production: This depolarization is linked to the activation of Protein Kinase C (PKC) isoforms and results in the attenuation of free radical production during periods of neuronal stress.[5] In preconditioned neurons treated with BMS-191095, glutamate-induced free-radical production was reported to be abolished.[5]
This sequence of events ultimately leads to a state of neuronal preconditioning, rendering the neurons more resilient to subsequent ischemic insults.
Quantitative Data Summary
The neuroprotective efficacy of BMS-191095 has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vivo Neuroprotective Efficacy of BMS-191095 in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose | Administration Time | Infarct Volume Reduction (Total) | Infarct Volume Reduction (Cortical) | Reference |
| BMS-191095 | 25 µg (i.c.v.) | 24 hours before MCAO | 32% | 38% | [6] |
| BMS-191095 | 2.5 µg or 25 µg (i.c.v.) | 30 or 60 minutes before MCAO | No significant effect | No significant effect | [6] |
*MCAO: Middle Cerebral Artery Occlusion; i.c.v.: intracerebroventricular
Table 2: In Vitro Efficacy of BMS-191095 on Human Platelet Aggregation
| Agonist | IC50 (µM) | Reference |
| Collagen | 63.9 | [7] |
| Thrombin | 104.8 | [7] |
*IC50: Half-maximal inhibitory concentration. The inhibition of platelet aggregation can be a contributing factor to neuroprotection in ischemic stroke.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on BMS-191095.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is widely used to mimic ischemic stroke.
Objective: To assess the neuroprotective effect of BMS-191095 on infarct volume following transient focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Anesthetic (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Introduce the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer BMS-191095 or vehicle at the desired dose and time point (e.g., 24 hours prior to MCAO via intracerebroventricular injection).
-
Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes). After the ischemic period, withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 48 or 72 hours), euthanize the animal and perfuse the brain.
-
Section the brain into coronal slices (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume.
-
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This in vitro model simulates the conditions of ischemia in a controlled cellular environment.
Objective: To evaluate the direct neuroprotective effects of BMS-191095 on neuronal survival following an ischemic-like insult.
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
This compound
-
Vehicle (e.g., DMSO)
-
Glucose-free balanced salt solution (BSS)
-
Hypoxia chamber (95% N2, 5% CO2)
-
Cell viability assays (e.g., LDH release assay, MTT assay, or live/dead staining)
Procedure:
-
Cell Culture: Plate primary neurons and culture for a sufficient period to allow for maturation (e.g., 7-10 days in vitro).
-
Pre-treatment: Treat the neuronal cultures with various concentrations of BMS-191095 or vehicle for a specified duration (e.g., 30 minutes for acute preconditioning or 24 hours for delayed preconditioning).
-
Induction of OGD:
-
Wash the cultures with glucose-free BSS.
-
Place the cultures in the hypoxia chamber for a defined period (e.g., 60-90 minutes).
-
-
Reperfusion: Remove the cultures from the hypoxia chamber, replace the glucose-free BSS with normal culture medium, and return to a normoxic incubator.
-
Assessment of Cell Viability: At a set time point after reperfusion (e.g., 24 hours), assess neuronal viability using a chosen assay.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
MTT Assay: Assess the metabolic activity of viable cells.
-
Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells, respectively.
-
Preclinical and Clinical Status
The available literature strongly supports the neuroprotective potential of BMS-191095 in preclinical models of ischemic stroke. Its selective mechanism of action on mitoKATP channels offers a promising therapeutic window with a potentially favorable side-effect profile compared to non-selective KATP channel openers.
To date, there is no publicly available information on clinical trials of this compound for neuroprotective indications. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
Conclusion
This compound demonstrates robust neuroprotective properties in preclinical models of cerebral ischemia, primarily through the activation of mitochondrial ATP-sensitive potassium channels. The data summarized in this guide highlight its potential as a therapeutic agent for ischemic stroke. The detailed experimental protocols provided herein are intended to facilitate further research into the mechanisms and applications of this compound in the field of neuroprotection. Continued investigation is essential to determine its safety and efficacy in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 4. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient middle cerebral artery occlusion in rats as an experimental model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
BMS-191095 Hydrochloride: A Technical Guide to its Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and quantitative effects of BMS-191095 hydrochloride on the inhibition of platelet aggregation. BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels, and its antiplatelet activity is a key area of investigation for its potential therapeutic applications, particularly in the context of cardioprotection.[1][2][3] This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Quantitative Data on Platelet Aggregation Inhibition
BMS-191095 has been shown to inhibit platelet aggregation induced by various agonists in a dose-dependent manner. The following tables summarize the key quantitative data from preclinical studies.
| Agonist | Species | IC50 (μM) | Reference |
| Collagen | Human | 63.9 | [1][2] |
| Thrombin | Human | 104.8 | [1][2] |
Table 1: Inhibitory Concentration (IC50) of BMS-191095 on Platelet Aggregation. The IC50 value represents the concentration of BMS-191095 required to inhibit 50% of the platelet aggregation response induced by the respective agonist.
The inhibitory effects of BMS-191095 are significantly attenuated by pretreatment with mitoKATP channel antagonists, providing strong evidence for its mechanism of action.
| Antagonist | Concentration | Effect on BMS-191095 Inhibition | Reference |
| Glyburide (B1671678) (non-selective KATP antagonist) | 1 μM | Significant blockade | [1] |
| 5-Hydroxydecanoate (5-HD) (selective mitoKATP antagonist) | 100 μM | Significant blockade | [1] |
Table 2: Effect of KATP Channel Antagonists on the Inhibitory Action of BMS-191095. Pre-incubation of platelets with these antagonists for 30 minutes prior to the addition of BMS-191095 blocks its anti-aggregatory effect.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments that have characterized the antiplatelet effects of BMS-191095.
Preparation of Washed Human Platelets
A standard method for isolating human platelets for in vitro aggregation studies is as follows:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically a citrate-based solution (e.g., 3.8% trisodium (B8492382) citrate).
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Platelet Pelleting: The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Washing: The platelet pellet is resuspended in a washing buffer (e.g., a buffered saline solution containing prostaglandin (B15479496) E1 to prevent premature activation) and centrifuged again. This washing step is repeated to remove plasma proteins.
-
Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized platelet count for use in aggregation assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation.
-
Instrumentation: A platelet aggregometer is used, which measures changes in light transmission through a suspension of platelets.
-
Baseline Calibration: A cuvette containing platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set the 100% light transmission baseline. A cuvette with PRP is used to set the 0% transmission baseline.
-
Assay Procedure:
-
Aliquots of the washed platelet suspension are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various concentrations and incubated for a specified period.
-
For antagonist studies, platelets are pre-incubated with the antagonist (e.g., glyburide or 5-HD) for 30 minutes before the addition of BMS-191095.[1]
-
Platelet aggregation is initiated by adding an agonist, such as collagen or thrombin.
-
The change in light transmission is recorded over time as platelets aggregate, allowing for the determination of the rate and extent of aggregation.
-
-
Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the BMS-191095 concentration.
Signaling Pathways and Mechanism of Action
The primary mechanism by which BMS-191095 inhibits platelet aggregation is through the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] The downstream signaling cascade from this event is thought to involve the modulation of intracellular signaling molecules that are critical for platelet activation.
Proposed Signaling Pathway for BMS-191095-Mediated Inhibition of Platelet Aggregation
References
An In-depth Technical Guide to BMS-191095 Hydrochloride: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener
CAS Number: 166095-95-0
Chemical Formula: C₂₂H₂₁ClN₄O₂ · HCl
Molecular Weight: 445.34
Executive Summary
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitoKATP channels, particularly in the context of cardioprotection. The information presented herein is curated from peer-reviewed scientific literature and technical data sources.
Chemical and Physical Properties
This compound is a benzopyran derivative.[1] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is well-defined.
| Property | Value | Source |
| CAS Number | 166095-95-0 | Internal Knowledge |
| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl | Internal Knowledge |
| Molecular Weight | 445.34 g/mol | Internal Knowledge |
| Synonyms | (3R,4S)-4-[(4-Chlorophenyl)(1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride | Internal Knowledge |
Mechanism of Action and Signaling Pathway
BMS-191095 exerts its biological effects primarily through the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] This action leads to a signaling cascade that confers cellular protection, particularly in ischemic conditions.
The opening of mitoKATP channels by BMS-191095 initiates a series of downstream events. This includes a dissipation of the mitochondrial membrane potential, an increase in cytosolic calcium levels, and the activation of several pro-survival signaling kinases.[2]
Pharmacological Effects
Cardioprotection
A hallmark of BMS-191095 is its potent cardioprotective activity. It has been shown to protect the myocardium from ischemia-reperfusion injury in various preclinical models.[3] This protective effect is attributed to its ability to preserve mitochondrial function and reduce cell death in cardiomyocytes.[4]
Vasorelaxant and Hemodynamic Effects
Unlike first-generation KATP channel openers, BMS-191095 is notably devoid of significant peripheral vasodilator activity at cardioprotective concentrations.[1] This selectivity for the mitochondrial channel over the sarcolemmal KATP channel in vascular smooth muscle cells contributes to a favorable hemodynamic profile, minimizing the risk of hypotension.[1]
Platelet Aggregation
BMS-191095 has been demonstrated to inhibit human platelet aggregation.[4][5] This effect is also mediated by the opening of mitoKATP channels in platelets and contributes to its overall cardioprotective profile by potentially reducing thrombus formation.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for BMS-191095.
Table 1: In Vitro Potency
| Parameter | Species | Assay | Value | Source |
| K₁/₂ (mitoKATP opening) | Cardiac | Mitochondrial K⁺ flux | 83 nM | [1] |
| EC₂₅ (Time to ischemic contracture) | Rat | Isolated Heart | 1.5 µM | [1] |
| IC₅₀ (Collagen-induced platelet aggregation) | Human | Platelet Aggregometry | 63.9 µM | [6] |
| IC₅₀ (Thrombin-induced platelet aggregation) | Human | Platelet Aggregometry | 104.8 µM | [6] |
Table 2: In Vivo Efficacy
| Parameter | Species | Model | Value | Source |
| ED₂₅ (Infarct size reduction) | Dog | Ischemia-Reperfusion | 0.4 mg/kg i.v. | |
| Infarct size reduction | Dog | Gracilis muscle ischemia-reperfusion | Reduced from 82% to 55% with 0.4 mg | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize BMS-191095.
Isolated Perfused Rat Heart (Langendorff) Model
This ex vivo model is used to assess the direct cardioprotective effects of BMS-191095 on the heart, independent of systemic influences.
Methodology:
-
Heart Isolation: Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer, oxygenated with 95% O₂/5% CO₂ and maintained at 37°C.
-
Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes), followed by a period of reperfusion (e.g., 30 minutes).[1]
-
Drug Administration: BMS-191095 is added to the perfusion buffer before the ischemic period to assess its protective effects.
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored. The time to the onset of ischemic contracture is a key endpoint.[1]
In Vivo Canine Model of Myocardial Ischemia-Reperfusion
This in vivo model evaluates the cardioprotective efficacy and hemodynamic effects of BMS-191095 in a larger animal model that more closely resembles human physiology.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented to monitor cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram.
-
Ischemia Induction: A major coronary artery, typically the left anterior descending (LAD), is occluded for a defined period (e.g., 90 minutes) to induce myocardial ischemia.
-
Reperfusion: The occlusion is released, allowing blood flow to be restored to the ischemic tissue for a period of several hours (e.g., 5 hours).
-
Drug Administration: BMS-191095 is administered intravenously as a bolus or infusion before or during the ischemic period.
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using histological staining techniques (e.g., triphenyltetrazolium (B181601) chloride).
Human Platelet Aggregation Assay
This in vitro assay is used to determine the effect of BMS-191095 on platelet function.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into an anticoagulant. PRP is obtained by centrifugation.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for the PRP.
-
Agonist Induction: A platelet agonist, such as collagen or thrombin, is added to the PRP to induce aggregation, which is observed as an increase in light transmission.[6]
-
Inhibition Assessment: BMS-191095 is pre-incubated with the PRP before the addition of the agonist to determine its inhibitory effect on aggregation. The concentration-dependent inhibition is measured to calculate the IC₅₀ value.[6]
-
Mechanism Confirmation: To confirm the role of mitoKATP channels, the assay can be repeated in the presence of a mitoKATP channel blocker, such as 5-hydroxydecanoate (B1195396) (5-HD) or glyburide, which is expected to antagonize the inhibitory effect of BMS-191095.[4]
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that selectively targets mitochondrial ATP-sensitive potassium channels. Its potent cardioprotective effects, coupled with a lack of significant hemodynamic side effects, make it a compelling molecule for further investigation in the context of ischemic heart disease and other conditions where mitochondrial dysfunction plays a critical role. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working in this area.
References
- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. koreascience.kr [koreascience.kr]
- 7. Protective effect of mitochondrial KATP activation in an isolated gracilis model of ischemia and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Benzopyran Analog BMS-191095 Hydrochloride: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzopyran analog BMS-191095 hydrochloride, a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This document details its core structure, mechanism of action, and key experimental findings, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Core Structure and Chemical Properties
This compound is a synthetic benzopyran derivative with the chemical name (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride. Its structure is characterized by a rigid benzopyran core, which is crucial for its selective interaction with the mitoKATP channel.
Chemical Structure of BMS-191095:
Caption: Chemical structure of BMS-191095.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl |
| Molecular Weight | 445.34 g/mol |
| CAS Number | 166095-95-0 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
Mechanism of Action: Selective mitoKATP Channel Opening
BMS-191095 exerts its pharmacological effects primarily through the selective opening of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). Unlike first-generation KATP openers, BMS-191095 shows remarkable selectivity for mitochondrial channels over their sarcolemmal counterparts, thereby avoiding significant effects on vascular smooth muscle and cardiac action potential duration.
The opening of mitoKATP channels by BMS-191095 leads to an influx of potassium ions into the mitochondrial matrix. This influx partially depolarizes the mitochondrial membrane, a key event that triggers a cascade of downstream signaling events culminating in cellular protection, particularly in the context of ischemia-reperfusion injury.
Cardioprotective Signaling Pathway
The cardioprotective effects of BMS-191095 are mediated by a complex signaling pathway initiated by the opening of the mitoKATP channel. This pathway involves the generation of reactive oxygen species (ROS) and the activation of protein kinase C (PKC), particularly the ε isoform.
Caption: Signaling pathway of BMS-191095-mediated cardioprotection.
The generated ROS act as signaling molecules to activate PKCε, which in turn is thought to phosphorylate downstream targets that contribute to the overall protective effect. This includes the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death during reperfusion.
Quantitative Data on Biological Activity
The biological activity of BMS-191095 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 2: In Vitro Potency of BMS-191095
| Assay | Species | Parameter | Value | Reference |
| Isolated Rat Hearts (Ischemia-Reperfusion) | Rat | EC₂₅ (Time to contracture) | 1.5 µM | [1] |
| Human Platelet Aggregation (Collagen-induced) | Human | IC₅₀ | 63.9 µM | [2] |
| Human Platelet Aggregation (Thrombin-induced) | Human | IC₅₀ | 104.8 µM | [2] |
| Cardiac Mitochondrial KATP Channel Opening | - | K₁/₂ | 83 nM | [1] |
Table 3: In Vivo Efficacy of BMS-191095
| Model | Species | Parameter | Dose/Concentration | Effect | Reference |
| Anesthetized Dogs (Ischemia-Reperfusion) | Dog | ED₂₅ (Infarct size reduction) | 0.4 mg/kg i.v. | Potent cardioprotection | [3] |
| Anesthetized Dogs (Ischemia-Reperfusion) | Dog | Efficacious Plasma Concentration | 0.3 - 1.0 µM | Consistent with in vitro potency | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMS-191095.
Langendorff Isolated Rat Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the cardioprotective effects of compounds on the heart, independent of systemic physiological factors.[4][5]
Experimental Workflow:
Caption: Workflow for the Langendorff isolated heart experiment.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer at a constant pressure. The buffer is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Functional Measurements: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow is also monitored.
-
Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to a period of global no-flow ischemia, followed by a period of reperfusion.
-
Drug Administration: BMS-191095 or vehicle is infused into the perfusion line before the ischemic period.
-
Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel activity in single cells, allowing for the direct assessment of KATP channel opening.[6][7][8][9][10]
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from adult rat ventricles.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.
-
Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -70 mV), and currents flowing across the membrane are recorded.
-
Drug Application: BMS-191095 is applied to the cell via the perfusion system to observe its effect on KATP channel currents.
Mitochondrial Membrane Potential Assay
Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to measure changes in the mitochondrial membrane potential (ΔΨm).[11][12]
Methodology using TMRE:
-
Cell Culture: Cardiomyocytes or other relevant cell types are cultured in appropriate plates or dishes.
-
Drug Treatment: Cells are treated with BMS-191095 or vehicle for a specified period. A positive control for depolarization (e.g., FCCP) is also included.
-
TMRE Staining: The cells are incubated with a low concentration of TMRE, which accumulates in the mitochondria in a potential-dependent manner.
-
Fluorescence Microscopy or Flow Cytometry: The fluorescence intensity of TMRE is measured. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Data Analysis: The change in TMRE fluorescence in treated cells is compared to that in control cells.
Synthesis of Benzopyran Analogs
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, the synthesis of related benzopyran KATP channel openers has been described. These syntheses generally involve a multi-step process starting from substituted phenols to construct the core benzopyran ring, followed by the introduction of the necessary functional groups at various positions. The synthesis of a tritiated benzopyran KATP channel opener, for instance, involved the preparation of a dichloro-pyridinecarboxamide derivative of the benzopyran core, followed by tritiation. Researchers interested in the synthesis of BMS-191095 are encouraged to consult the patent literature for potential, more detailed synthetic routes.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of mitoKATP channels in cellular physiology and pathophysiology. Its high selectivity for mitochondrial over sarcolemmal KATP channels makes it a superior compound for investigating the specific consequences of mitoKATP channel opening, particularly in the context of cardioprotection. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize BMS-191095 in their studies and for professionals involved in the development of novel cardioprotective therapies. Further research into the detailed downstream signaling pathways and the development of a publicly available synthesis protocol will undoubtedly enhance the utility of this important molecule.
References
- 1. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 2. US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide and salts thereof - Google Patents [patents.google.com]
- 3. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US8802842B2 - Method for the preparation of a crystalline form - Google Patents [patents.google.com]
- 6. [논문]Mitochondrial reactive oxygen species: which ROS signals cardioprotection? [scienceon.kisti.re.kr]
- 7. US9446995B2 - Synthesis of therapeutic and diagnostic drugs centered on regioselective and stereoselective ring opening of aziridinium ions - Google Patents [patents.google.com]
- 8. 1189984-43-7|(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BMS-191095 Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 hydrochloride is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] This document provides detailed in vitro experimental protocols for the characterization of this compound's activity. The included methodologies cover key assays for assessing its mechanism of action and pharmacological effects, such as the evaluation of mitochondrial membrane potential, inhibition of platelet aggregation, and induction of vascular smooth muscle relaxation. All quantitative data from cited experiments are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of the experimental designs and the compound's cellular effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Agonist | Cell/Tissue Type | Parameter | Value (µM) | Reference |
| Platelet Aggregation Inhibition | Collagen | Washed Human Platelets | IC50 | 63.9 | [2] |
| Platelet Aggregation Inhibition | Thrombin | Washed Human Platelets | IC50 | 104.8 | [2] |
| Cardioprotection | Ischemia/Reperfusion | Isolated Rat Hearts | EC25 | 1.5 | [1] |
Note: IC50 (half maximal inhibitory concentration) represents the concentration of BMS-191095 required to inhibit the platelet aggregation response by 50%. EC25 (25% maximal effective concentration) denotes the concentration required to achieve 25% of the maximum protective effect against ischemic contracture.[1][2]
Experimental Protocols
Mitochondrial Membrane Potential Assay
This protocol is designed to assess the effect of BMS-191095 on mitochondrial membrane potential (ΔΨm) in cultured cells using a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, consistent with the opening of mitoKATP channels.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)
-
This compound stock solution (in DMSO)
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of BMS-191095. Include wells with vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM).
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 1 hour) in the CO2 incubator at 37°C.
-
TMRE Staining: Add TMRE to each well to a final concentration of 100-200 nM.
-
Staining Incubation: Incubate the plate for 20-30 minutes in the CO2 incubator at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Fluorescence Measurement: Add pre-warmed PBS or cell culture medium to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TMRE (e.g., Ex/Em ~549/575 nm).
-
Data Analysis: Normalize the fluorescence intensity of BMS-191095-treated wells to the vehicle control wells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Platelet Aggregation Assay
This protocol measures the ability of BMS-191095 to inhibit platelet aggregation induced by agonists like collagen or thrombin. The assay is typically performed using a light transmission aggregometer.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
This compound stock solution (in DMSO)
-
Platelet agonists: Collagen, Thrombin
-
MitoKATP channel antagonists (for mechanistic studies): Glibenclamide, 5-Hydroxydecanoate (5-HD)
-
Tyrode's buffer
-
Light transmission aggregometer and cuvettes
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Incubation with BMS-191095: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 3-5 minutes) at 37°C with stirring in the aggregometer cuvettes.
-
Induction of Aggregation: Add the platelet agonist (e.g., collagen at 2-5 µg/mL or thrombin at 0.1-0.5 U/mL) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for several minutes until the aggregation response reaches a plateau.
-
Mechanistic Studies (Optional): To confirm the role of mitoKATP channels, pre-incubate the PRP with an antagonist like glibenclamide (e.g., 10 µM) or 5-HD (e.g., 100 µM) for 30 minutes before adding BMS-191095.[2]
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of BMS-191095 compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Vascular Smooth Muscle Relaxation Assay
This protocol assesses the vasorelaxant effect of BMS-191095 on isolated arterial rings, typically using an organ bath setup.
Materials:
-
Isolated arteries (e.g., rat thoracic aorta, cerebral arteries)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution (in DMSO)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), KCl)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Isolate the artery and carefully clean it of surrounding connective tissue. Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed if studying endothelium-independent effects.
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). For endothelium-intact rings, assess endothelium integrity by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with phenylephrine.
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound in a cumulative manner to the bath, allowing the relaxation response to stabilize at each concentration before adding the next.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value if a full relaxation is achieved.
Mandatory Visualizations
Signaling Pathway of BMS-191095
Caption: Mechanism of action of BMS-191095.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for evaluating BMS-191095 in vitro.
References
- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BMS-191095 Hydrochloride to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BMS-191095 hydrochloride in rat models, based on published research. The protocols and data presented herein are intended to serve as a guide for designing and executing experiments involving this selective mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.
Introduction
This compound is a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its mechanism of action involves the opening of these channels, leading to mitochondrial depolarization and subsequent cellular protection, particularly in the context of ischemia-reperfusion injury.[2] In rat models, BMS-191095 has demonstrated significant neuroprotective and cardioprotective effects.[3][4] Unlike first-generation K(ATP) channel openers, BMS-191095 exhibits a favorable safety profile with minimal hemodynamic side effects due to its selectivity for mitochondrial over sarcolemmal K(ATP) channels.[5][3][6]
Quantitative Data Summary
The following table summarizes the in vivo dosages of this compound administered to rats in various studies.
| Application/Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Neuroprotection (Transient Focal Cerebral Ischemia) | Rat | 2.5 µg or 25 µg | Intraventricular Infusion | Reduced total infarct volume, particularly with the 25 µg dose administered 24 hours prior to ischemia.[7] | Mayanagi K, et al. (2007) |
| Cardioprotection (Isolated Heart Ischemia-Reperfusion) | Rat (ex vivo) | 1.5 µM (EC₂₅) | Perfusion | Increased time to onset of ischemic contracture and improved post-ischemic recovery.[3][4] | Grover GJ, et al. (2001) |
| Vasodilation (Cerebral Arteries) | Rat (ex vivo) | 10-100 µmol/L | In vitro bath application | Dose-dependently induced vasodilation in endothelium-denuded cerebral arteries.[7] | Katakam PV, et al. (2014) |
Signaling Pathway
BMS-191095 exerts its protective effects primarily through the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels leads to potassium ion influx into the mitochondrial matrix, causing mitochondrial membrane depolarization. This event is a critical step in triggering downstream signaling cascades that ultimately confer cytoprotection against ischemic injury. The effects of BMS-191095 can be blocked by mitoKATP channel antagonists such as 5-hydroxydecanoate (B1195396) (5-HD) and glibenclamide.[2][3]
References
- 1. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-191095 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] Its targeted action on this specific channel makes it a valuable tool for research in cardioprotection and other areas involving mitochondrial function. Unlike first-generation KATP channel openers, BMS-191095 is noteworthy for its lack of significant peripheral vasodilating activity, offering a more targeted approach for investigating the roles of mitoKATP channels.[1] This document provides detailed application notes and protocols for the preparation of this compound for experimental use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl | [1] |
| Molecular Weight | 445.34 g/mol | [1] |
| CAS Number | 166095-95-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 20 mg/mL | [1] |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (-80°C) | -80°C | 6 months | [1] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
Mechanism of Action
BMS-191095 acts as a selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is implicated in cellular protective mechanisms, particularly in cardiomyocytes, against ischemic injury. This action is believed to reduce mitochondrial calcium overload and preserve mitochondrial function, ultimately leading to decreased cell death.
Experimental Protocols
Preparation of Stock Solution (for in vitro and in vivo use)
A concentrated stock solution in a suitable organic solvent is the first step for most applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 20 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C as per the stability data.
Preparation of Working Solution for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Preparation of a Suspended Solution for Intraperitoneal (IP) or Oral (PO) Injection
This protocol is adapted from a commercially available formulation and is suitable for creating a suspension for in vivo studies.
Materials:
-
This compound stock solution (20 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl in water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare a 25 mg/mL stock solution of BMS-191095 in DMSO.
-
In a sterile tube, add the following solvents in the specified order, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL BMS-191095 DMSO stock solution.
-
400 µL of PEG300. Vortex to mix.
-
50 µL of Tween-80. Vortex to mix.
-
450 µL of sterile saline. Vortex to mix.
-
-
The final concentration of this suspended solution will be 2.5 mg/mL.[1]
-
Use sonication to ensure a uniform suspension.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Vehicle Composition for IP/PO Injection:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Proposed Protocol for Intravenous (IV) Injection
Disclaimer: The following protocol is a suggested starting point for developing an IV formulation for this compound, based on vehicles used for other poorly water-soluble compounds. This protocol has not been specifically validated for BMS-191095 and will require optimization and verification by the end-user.
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG400)
-
Sterile tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Proposed Vehicle Composition:
| Component | Percentage |
| DMA | 20% |
| PG | 40% |
| PEG400 | 40% |
Protocol:
-
Prepare the vehicle by mixing 20% DMA, 40% PG, and 40% PEG400.
-
Dissolve the this compound in the vehicle to the desired concentration.
-
Vortex and sonicate if necessary to achieve a clear solution.
-
Visually inspect the solution for any particulates.
-
Prior to injection, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
-
Administer via slow intravenous infusion.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a research setting.
References
Application Notes and Protocols for BMS-191095 Hydrochloride in Isolated Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] Unlike first-generation KATP channel openers, BMS-191095 exhibits significant cardioprotective effects against ischemia-reperfusion injury without the confounding hemodynamic side effects such as vasodilation or alterations in cardiac action potential duration.[1][2][3] These characteristics make it a valuable pharmacological tool for investigating the mechanisms of cardioprotection and for the preclinical evaluation of novel therapeutic strategies for ischemic heart disease.
This document provides detailed application notes and protocols for the use of this compound in an ex vivo isolated heart perfusion model, commonly known as the Langendorff preparation. The protocols outlined below are based on established methodologies for studying the cardioprotective effects of pharmacological agents in a controlled experimental setting.
Mechanism of Action and Signaling Pathway
BMS-191095 exerts its cardioprotective effects by selectively opening the mitoKATP channels located on the inner mitochondrial membrane of cardiomyocytes.[1][3] The opening of these channels leads to a cascade of events that ultimately protect the heart muscle from damage induced by ischemia and subsequent reperfusion. The proposed signaling pathway involves the generation of reactive oxygen species (ROS) which in turn activates Protein Kinase C (PKC), leading to the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.
References
- 1. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the signal cascade mechanism mediating the cardioprotective actions of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes: BMS-191095 Hydrochloride in Ischemia-Reperfusion Injury Research
Introduction
BMS-191095 hydrochloride is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation, non-selective KATP channel openers, BMS-191095 is distinguished by its significant cardioprotective effects without the associated peripheral vasodilation, hemodynamic side effects, or proarrhythmic potential.[2][3][4][5] This selectivity makes it an invaluable pharmacological tool for investigating the specific role of mitoKATP channels in cellular protection against ischemia-reperfusion (I/R) injury in various tissues, including the heart and brain.[3][4] Its mechanism involves preserving mitochondrial integrity, which is a critical factor in cell survival following an ischemic insult.
Mechanism of Action
BMS-191095 exerts its protective effects primarily by activating mitoKATP channels located on the inner mitochondrial membrane.[5] This activation leads to an influx of K+ into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[1][6][7] This controlled depolarization is thought to be a key step in ischemic preconditioning, leading to several downstream protective effects:
-
Preservation of Mitochondrial Function: By modulating ion homeostasis, it helps prevent mitochondrial calcium overload during reperfusion.
-
Reduced Oxidative Stress: In some models, preconditioning with BMS-191095 has been shown to abolish glutamate-induced free-radical production.[7] However, unlike other KATP openers such as diazoxide (B193173), BMS-191095 does not appear to directly increase the production of reactive oxygen species (ROS).[6]
-
Inhibition of Platelet Aggregation: BMS-191095 also demonstrates a dose-dependent inhibition of human platelet aggregation induced by collagen and thrombin, suggesting a dual mechanism of cardioprotection by acting on both cardiomyocytes and platelets.[4][8]
The effects of BMS-191095 can be effectively blocked by the non-selective KATP channel antagonist glyburide (B1671678) and, more specifically, by the selective mitoKATP channel antagonist 5-hydroxydecanoate (B1195396) (5-HD).[5][8][9]
Caption: Signaling pathway of BMS-191095 in mitigating ischemia-reperfusion injury.
Data Presentation
Table 1: In Vitro & Ex Vivo Efficacy of BMS-191095
| Parameter | Model System | Value | Reference |
| Cardioprotection | |||
| EC₂₅ (Time to Ischemic Contracture) | Isolated Rat Hearts | 1.5 µM | [5] |
| Mitochondrial Activity | |||
| K₁⸝₂ (mitoKATP Opening) | Isolated Cardiac Mitochondria | 83 nM | [5][10] |
| Anti-Platelet Activity | |||
| IC₅₀ (vs. Collagen) | Washed Human Platelets | 63.9 µM | [1][8] |
| IC₅₀ (vs. Thrombin) | Washed Human Platelets | 104.8 µM | [1][8] |
Table 2: In Vivo Efficacy of BMS-191095
| Species | Model | Dosage & Administration | Key Outcome | Reference |
| Dog | Cardiac I/R (90 min ischemia, 5h reperfusion) | ED₂₅ = 0.4 mg/kg (i.v.) | Dose-dependent reduction in infarct size | [2] |
| Efficacious Plasma Conc: 0.3 - 1.0 µM | No effect on hemodynamics or cardiac electrophysiology | [2] | ||
| Rat | Transient Focal Cerebral Ischemia (MCAO) | 25 µg (intraventricular), 24h before ischemia | 32% reduction in total infarct volume | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model (Rat)
This protocol describes a method to assess the cardioprotective effects of BMS-191095 against myocardial infarction in an anesthetized rat model.
Caption: Experimental workflow for the in vivo myocardial I/R model.
Methodology:
-
Preparation of BMS-191095 Solution:
-
For intraperitoneal or oral injection, a suspended solution can be prepared.[1]
-
Create a 25.0 mg/mL stock solution in DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.[1]
-
Add 50 µL of Tween-80 and mix, then add 450 µL of saline to reach a final volume of 1 mL.[1] For intravenous (IV) administration, further dilution in saline may be required.
-
-
Animal and Surgical Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Perform a left thoracotomy to expose the heart.
-
Pass a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.
-
-
Experimental Groups:
-
Sham group (surgery without LAD occlusion).
-
Control group (vehicle + I/R).
-
Treatment group (BMS-191095 + I/R).
-
Mechanism-validation group (5-HD + BMS-191095 + I/R).
-
-
Ischemia and Reperfusion:
-
Administer BMS-191095 or vehicle intravenously ~15-30 minutes before ischemia.
-
Induce regional ischemia by tightening the snare on the LAD artery for a duration of 30-90 minutes.
-
Initiate reperfusion by releasing the snare for 2-5 hours.
-
-
Endpoint Measurement:
-
At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
-
Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate the infarcted tissue (white/pale) from viable tissue (red) within the AAR.
-
Calculate infarct size as a percentage of the AAR.
-
Protocol 2: Ex Vivo Langendorff-Perfused Heart Model
This model allows for the assessment of cardiac function in an isolated heart, free from systemic neurohormonal influences.
Methodology:
-
Heart Isolation:
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
-
Functional Assessment:
-
Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for ~20 minutes.
-
Perfuse the heart with buffer containing BMS-191095 (e.g., 1.5 µM) or vehicle for ~15 minutes.[5]
-
Induce global ischemia by stopping the perfusion for a set period (e.g., 25 minutes).[5]
-
Initiate reperfusion with the original buffer (without the drug) for ~30 minutes.[5]
-
-
Endpoint Analysis:
-
Continuously record cardiac function (LVDP, heart rate). Calculate the percentage recovery of LVDP upon reperfusion.
-
Collect the coronary effluent during reperfusion to measure the release of enzymes like lactate (B86563) dehydrogenase (LDH) as an indicator of cell damage.[3][5]
-
Protocol 3: In Vitro Human Platelet Aggregation Assay
This protocol is used to determine the effect of BMS-191095 on platelet function.
Methodology:
-
Platelet Preparation:
-
Obtain whole blood from healthy human volunteers.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Wash the platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
-
-
Aggregation Assay:
-
Pre-incubate the washed platelet suspension with various concentrations of BMS-191095 (e.g., 10-150 µM) or vehicle for a specified time (e.g., 30 minutes for mechanistic studies with antagonists).[1][8]
-
Place the platelet suspension in a platelet aggregometer.
-
Add an aggregating agent such as collagen or thrombin to induce platelet aggregation.
-
Monitor the change in light transmittance for several minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of BMS-191095.
-
Determine the IC₅₀ value, which is the concentration of BMS-191095 that inhibits platelet aggregation by 50%.[8]
-
To confirm the mechanism, pre-treat platelets with an antagonist like 5-HD (e.g., 100 µM) for 30 minutes before adding BMS-191095.[8]
-
Caption: Logical diagram of BMS-191095's channel selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. BMS191095 | KATP opener | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for BMS-191095 Hydrochloride in Middle Cerebral Artery Occlusion (MCAO) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-191095 hydrochloride, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, in preclinical models of ischemic stroke, specifically the middle cerebral artery occlusion (MCAO) model. This document includes a summary of its neuroprotective effects, detailed experimental protocols, and a depiction of its proposed signaling pathway.
Introduction
BMS-191095 is a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] In the context of cerebral ischemia, its mechanism of action is centered on inducing a state of neuronal preconditioning.[2] Activation of mitoKATP channels by BMS-191095 leads to mitochondrial depolarization without a significant increase in reactive oxygen species (ROS) generation. This event triggers a signaling cascade involving the activation of Protein Kinase C (PKC) and the PI3K-Akt pathway, ultimately leading to the upregulation of antioxidant enzymes like catalase and a reduction in neuronal damage.[2] The neuroprotective effects of BMS-191095 can be blocked by the selective mitoKATP channel antagonist, 5-hydroxydecanoate (B1195396) (5-HD).
Quantitative Data Summary
The neuroprotective efficacy of BMS-191095 in the rat MCAO model has been demonstrated by a reduction in infarct volume. The available quantitative data is summarized in the table below. Further studies are warranted to establish a more comprehensive dose-response relationship and to correlate infarct volume reduction with functional outcomes using various neurobehavioral scoring systems.
| Animal Model | MCAO Duration | This compound Dose | Administration Route | Time of Administration | Total Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) | Neurobehavioral Outcome |
| Male Wistar Rat | 90 minutes | 25 µg | Intraventricular | 24 hours before MCAO | 32% | 38% | Not Reported |
| Male Wistar Rat | 90 minutes | 25 µg | Intraventricular | 30 or 60 minutes before MCAO | No significant effect | No significant effect | Not Reported |
Signaling Pathway of BMS-191095 in Neuroprotection
The following diagram illustrates the proposed signaling pathway initiated by BMS-191095, leading to neuroprotection in the context of cerebral ischemia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.
Detailed Experimental Protocols
Preparation of this compound for Intraventricular (ICV) Injection
Note: this compound has limited solubility in aqueous solutions. The following is a general guideline. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
For ICV injection, the final concentration of DMSO should be minimized to avoid neurotoxicity. A final concentration of 1-5% DMSO is generally considered acceptable.
-
Dilute the DMSO stock solution with sterile saline or aCSF to the desired final concentration immediately before use. For example, to prepare a 1 µg/µL solution with 5% DMSO, mix 5 µL of a 20 µg/µL DMSO stock with 95 µL of sterile saline.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility.
-
The prepared solution should be used immediately. Do not store diluted aqueous solutions.
Middle Cerebral Artery Occlusion (MCAO) Surgery in Rats (Intraluminal Filament Method)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 silk sutures
-
Nylon monofilament (e.g., 4-0) with a rounded tip (prepared by heating the tip)
Protocol:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the ICA to prevent bleeding.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Secure the filament in place with a ligature.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Ligate the ECA stump permanently.
-
Close the cervical incision with sutures.
-
Allow the animal to recover from anesthesia in a warm cage.
Neurobehavioral Assessment
Neurological deficits should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours).
a) Modified Neurological Severity Score (mNSS)
The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions on a scale of 0 to 18 (for rats), where a higher score indicates a more severe neurological deficit.[2]
Tasks include:
-
Motor Tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling), and walking on a narrow beam.
-
Sensory Tests: Placing and proprioceptive tests.
-
Reflex Tests: Pinna and corneal reflexes.
b) Bederson Score
This is a simpler scoring system to assess global neurological function.[3]
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push.
-
Score 3: Unidirectional circling.
Infarct Volume Measurement (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline, PBS)
-
10% buffered formalin
-
Brain matrix
-
Digital scanner or camera
Protocol:
-
At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Decapitate the animal and carefully remove the brain.
-
Chill the brain at -20°C for about 30 minutes to firm the tissue for slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% buffered formalin overnight.
-
Capture high-resolution images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
To correct for edema, calculate the infarct volume using the following formula:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness)
-
References
- 1. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-191095 hydrochloride solubility in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-191095 hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and saline?
A1: this compound exhibits good solubility in DMSO, with stock solutions readily prepared at concentrations between 10 mM and 30 mM.[1] However, its solubility in aqueous solutions like saline is limited. For in vivo studies, it is often prepared as a suspension rather than a true solution.
Q2: How should I prepare this compound for in vitro experiments?
A2: For in vitro assays, a common practice is to first prepare a concentrated stock solution in DMSO.[1] This stock solution can then be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system, typically well below 0.5%.
Q3: What is the recommended method for preparing this compound for in vivo administration?
A3: Due to its limited aqueous solubility, a suspension is typically prepared for in vivo administration routes such as oral or intraperitoneal injection. A common protocol involves first dissolving the compound in an organic solvent like DMSO, and then suspending this solution in a vehicle containing agents like PEG300 and Tween-80, before the final dilution in saline.[2]
Q4: What is the mechanism of action of BMS-191095?
A4: BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2][3][4] By activating these channels, it plays a role in cardioprotection, particularly in the context of ischemic events.[3][5][6] Its selectivity for mitochondrial KATP channels over sarcolemmal KATP channels means it has minimal effects on peripheral vasodilation or cardiac action potential duration.[4]
Q5: What are the known antagonists for BMS-191095's activity?
A5: The effects of BMS-191095 can be blocked by KATP channel antagonists. These include the non-selective KATP antagonist glyburide (B1671678) and the selective mitochondrial KATP antagonist sodium 5-hydroxydecanoate (B1195396) (5-HD).[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after diluting DMSO stock. | The aqueous solubility of this compound is low, and the compound may be crashing out of solution. | - Increase the final volume of the aqueous buffer to lower the final concentration of BMS-191095. - Consider using a small amount of a surfactant like Tween-80 or a co-solvent like PEG300 in your final aqueous solution, if permissible for your experiment. - For in vivo studies, prepare a suspension as detailed in the in vivo preparation protocol.[2] |
| Inconsistent results in in vivo studies. | Uneven suspension of the compound leading to inaccurate dosing. | - Ensure the suspension is vortexed thoroughly before each administration to ensure a homogenous mixture. - Follow a validated suspension protocol, such as the one involving DMSO, PEG300, and Tween-80.[2] |
| Lack of expected biological effect. | - The compound may have degraded. - The concentration used might be too low. - The experimental system may not be sensitive to mitoKATP channel opening. | - Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C for long-term stability.[2] - Perform a dose-response curve to determine the optimal concentration for your specific model. - Confirm the presence and functionality of mitoKATP channels in your experimental system. Use a positive control if available. |
| Observed off-target effects. | The final concentration of the vehicle (e.g., DMSO) might be too high. | - Calculate the final concentration of all solvent components in your working solution. - Run a vehicle-only control group in your experiments to account for any effects of the solvents. |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Concentrations
| Solvent | Concentration | Solution Type | Reference |
| DMSO | 10 mM - 30 mM | Solution | [1] |
| DMSO | 25 mg/mL | Solution (Stock) | [2] |
| DMSO, PEG300, Tween-80, Saline | 2.5 mg/mL | Suspension | [2] |
Table 2: In Vitro and In Vivo Effective Concentrations
| Experiment Type | Effective Concentration/Dose | Effect | Reference |
| In Vitro (Isolated Rat Hearts) | EC₂₅ = 1.5 µM | Increased time to onset of ischemic contracture | [4] |
| In Vitro (Human Platelets) | IC₅₀ = 63.9 µM (collagen-induced) | Inhibition of platelet aggregation | [2] |
| In Vitro (Cardiac mitoKATP) | K₁/₂ = 83 nM | Opening of mitochondrial KATP channels | [4] |
| In Vivo (Anesthetized Dogs) | ED₂₅ = 0.4 mg/kg i.v. | Reduced infarct size | [3] |
| In Vivo (Rats) | 2.5 or 25 µg (intraventricular) | Reduced neuronal damage in focal cerebral ischemia | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a concentrated stock solution in DMSO.
-
Materials: this compound powder, DMSO (anhydrous).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-30 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
2. Preparation of this compound Suspension for In Vivo Administration
-
Objective: To prepare a 2.5 mg/mL suspension for oral or intraperitoneal injection.[2]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure (for 1 mL of final suspension):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.
-
Visualizations
Caption: Signaling pathway of BMS-191095 in cardiomyocytes.
Caption: Experimental workflow for in vivo suspension preparation.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-191095 hydrochloride solution stability and storage
Welcome to the technical support center for BMS-191095 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is 20 mg/mL.[1] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Be aware that solubility issues have been reported in aqueous solutions at concentrations above 6 μM.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 2 years.[2] For shorter-term storage, -20°C for up to 1 year is also acceptable.[2] Another source suggests storage at -80°C for 6 months or -20°C for 1 month.[1] To ensure the integrity of your experiments, it is advisable to follow the more conservative storage durations.
Q4: Is this compound sensitive to light?
Q5: What is the mechanism of action of BMS-191095?
A5: BMS-191095 is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2][3][4][5][6][7] The opening of these channels plays a role in cellular protection, particularly in cardiomyocytes, against ischemic injury.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in aqueous solution | Low aqueous solubility of this compound. | - Prepare a higher concentration stock solution in DMSO and dilute it further in the aqueous buffer immediately before use.- Consider using a lower final concentration in your experiment.- Sonication may help to redissolve small amounts of precipitate, but the solution should be visually inspected before use. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Ensure that both solid compound and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from a new aliquot for each experiment. |
| Loss of compound activity over time | Potential degradation of the compound in solution. | - If preparing aqueous solutions for multi-day experiments, it is advisable to conduct a preliminary stability test under your specific experimental conditions.- For critical experiments, prepare fresh solutions daily. |
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution (in solvent) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] | |
| -80°C | 6 months | [1] | |
| -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Temperature | Source |
| DMSO | 20 mg/mL | 25°C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution with the buffer or solvent of interest to the final experimental concentration.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the test solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.
-
Storage of Test Solutions: Store the remaining test solutions under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored test solutions and analyze them using the same analytical method as in step 3.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the T=0 sample. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of BMS-191095 hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-191095 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary effect is to increase potassium ion influx into the mitochondrial matrix, a mechanism linked to cardioprotection against ischemic injury.[1][2]
Q2: Is this compound known to have significant off-target effects on other kinases or receptors?
A2: Based on available literature, BMS-191095 is highly selective for mitoKATP channels over sarcolemmal KATP channels.[1][2] This selectivity is a key feature, as it avoids off-target effects commonly seen with non-selective KATP channel openers, such as peripheral vasodilation, shortening of the cardiac action potential, and proarrhythmic activity.[1][3] Extensive screening against a broad panel of kinases and receptors is not publicly documented, but functional assays demonstrate a very specific pharmacological profile.
Q3: Does BMS-191095 affect cardiovascular parameters like blood pressure or heart rate?
A3: No, within its cardioprotective concentration range, BMS-191095 has been shown to be devoid of significant hemodynamic effects.[1][3] In both in vitro and in vivo studies, it did not cause peripheral vasodilation or alter cardiac conduction.[2][3] This lack of cardiovascular side effects is a primary advantage over first-generation, non-selective KATP channel openers.[3]
Q4: Are there any known secondary pharmacological effects of BMS-191095?
A4: Yes, BMS-191095 has been shown to inhibit human platelet aggregation.[4] This effect is considered to be mediated through the opening of mitoKATP channels within the platelets.[4] Researchers should be aware of this activity when designing experiments, particularly in hematological or thrombosis models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected drop in blood pressure or change in heart rate in an in vivo model. | This is highly unlikely to be a direct effect of BMS-191095 at standard cardioprotective doses.[3] Consider other experimental variables, such as anesthetic effects, vehicle effects, or animal stress. | Verify the dosage and administration protocol. Run a vehicle-only control group to assess baseline hemodynamic stability. Confirm the purity of the BMS-191095 compound. |
| Altered coagulation parameters or unexpected bleeding in experimental animals. | BMS-191095 inhibits platelet aggregation.[4] This on-target effect in platelets could manifest as an anticoagulant-like phenotype in some experimental settings. | Be mindful of this effect when planning surgical procedures or when using models of thrombosis or hemostasis. Consider performing platelet aggregation assays to quantify the effect under your specific experimental conditions. |
| Lack of cardioprotective effect in an ischemia-reperfusion model. | The protective effects of BMS-191095 are specifically blocked by mitoKATP channel antagonists like 5-hydroxydecanoate (B1195396) (5-HD) and the non-selective KATP antagonist glyburide.[2] Co-administration of such compounds will negate the effect. Also, ensure the compound is administered within the effective concentration range. | Ensure that no other compounds in your experimental system are known KATP channel blockers. Verify the final concentration of BMS-191095 in your system. The efficacious plasma concentrations in dogs were found to be between 0.3 to 1.0 µM.[3] |
| Observed changes in cellular respiration not aligning with expected mitoKATP opening. | While BMS-191095 opens mitoKATP channels, other compounds, like diazoxide, have been reported to also increase reactive oxygen species (ROS) production through inhibition of succinate (B1194679) dehydrogenase (SDH). BMS-191095 is considered more selective and does not appear to share this effect. | To confirm the observed effect is due to mitoKATP channel opening, test if it can be blocked by 5-hydroxydecanoate (5-HD). This will help differentiate the specific on-target effect from other potential mitochondrial off-target effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency and Efficacy of BMS-191095
| Parameter | Value | Species/System | Reference |
| mitoKATP Opening (K1/2) | 83 nM | Cardiac Mitochondria | [2] |
| Cardioprotection (EC25) | 1.5 µM | Isolated Rat Hearts | [2] |
| Infarct Size Reduction (ED25) | 0.4 mg/kg i.v. | Anesthetized Dogs | [3] |
Table 2: Effects on Platelet Aggregation
| Agonist | IC50 | Species/System | Reference |
| Collagen | 63.9 µM | Washed Human Platelets | [4] |
| Thrombin | 104.8 µM | Washed Human Platelets | [4] |
Experimental Protocols
Protocol 1: Assessment of Cardioprotective Effects in Isolated Rat Hearts
This protocol is based on the methodology described for evaluating the cardioprotective effects of BMS-191095.[2]
-
Heart Isolation and Perfusion:
-
Male Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.
-
The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.
-
-
Drug Administration:
-
After a stabilization period, this compound (or vehicle control) is infused into the perfusion buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
-
Ischemia-Reperfusion Injury:
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes).
-
Reperfusion is initiated by restarting the flow for a subsequent period (e.g., 30 minutes).
-
-
Endpoint Measurement:
-
Time to Onset of Ischemic Contracture: Monitor the left ventricular pressure to determine the time it takes for the heart to enter a sustained contraction during ischemia.
-
Post-Ischemic Recovery of Function: Measure parameters like left ventricular developed pressure (LVDP) and heart rate during reperfusion and express them as a percentage of the pre-ischemic baseline.
-
Enzyme Release: Collect the coronary effluent during reperfusion and measure lactate (B86563) dehydrogenase (LDH) release as an indicator of cellular damage.
-
Protocol 2: Human Platelet Aggregation Assay
This protocol is adapted from the methodology used to assess the effect of BMS-191095 on platelet function.[4]
-
Platelet Preparation:
-
Obtain whole blood from healthy human volunteers.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Wash platelets by further centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
-
-
Drug Incubation:
-
Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
To confirm the mechanism, a separate group can be pre-incubated with a mitoKATP antagonist like 5-HD before adding BMS-191095.
-
-
Aggregation Measurement:
-
Place the platelet suspension in an aggregometer.
-
Add a platelet agonist such as collagen or thrombin to induce aggregation.
-
Monitor the change in light transmittance for several minutes to record the aggregation curve.
-
-
Data Analysis:
-
Calculate the percentage of maximal aggregation for each concentration of BMS-191095.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound.
-
Visualizations
Caption: Primary signaling pathway of BMS-191095 leading to cardioprotection.
Caption: Experimental workflow to test for off-target cardiovascular effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-191095 Hydrochloride and Delayed Rectifier Potassium Currents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of BMS-191095 hydrochloride, with a specific focus on its interaction with delayed rectifier potassium currents.
Introduction
BMS-191095 is primarily characterized as a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its main described biological effect is cardioprotection, attributed to this primary mechanism of action.[3][4][5] However, some studies have reported a partial inhibition of delayed rectifier potassium currents at certain concentrations.[3] This guide will address both the well-established primary activity and the potential off-target effects on delayed rectifier currents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary and well-documented mechanism of action of this compound is the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] This activity is responsible for its observed cardioprotective effects.[3][4][5]
Q2: Does this compound inhibit delayed rectifier potassium currents?
A2: There is evidence suggesting that this compound can cause partial inhibition of delayed rectifier potassium currents in guinea pig ventricular myocytes at concentrations of 30 μM or less.[3] However, this is generally considered a secondary or off-target effect, as the compound's primary role is a mitoKATP channel opener.
Q3: What are the known delayed rectifier potassium currents in cardiac myocytes?
A3: The delayed rectifier potassium current (IK) in the heart is composed of two main components: the rapid delayed rectifier current (IKr) and the slow delayed rectifier current (IKs).[6][7] These currents are crucial for the repolarization phase of the cardiac action potential.[8][9]
Q4: At what concentrations are the cardioprotective effects of BMS-191095 observed?
A4: The cardioprotective effects of BMS-191095, such as increasing the time to onset of ischemic contracture, have an EC25 of 1.5 μM in isolated rat hearts.[3][4] Efficacious plasma concentrations for cardioprotection in dogs have been found to be between 0.3 to 1.0 μM.[10]
Q5: What are the IC50 values for BMS-191095's effect on platelet aggregation?
A5: BMS-191095 inhibits collagen-induced platelet aggregation with an IC50 of 63.9 μM and thrombin-induced platelet aggregation with an IC50 of 104.8 μM.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on delayed rectifier currents. | 1. BMS-191095 concentration is too low. 2. The specific subtype of delayed rectifier channel in your model system is insensitive. 3. The inhibitory effect is subtle and masked by other currents. | 1. Perform a dose-response curve up to at least 30 μM. 2. Use specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) to isolate the current of interest and unmask any potential inhibitory effects of BMS-191095.[6][12] 3. Ensure optimal recording conditions to maximize the signal-to-noise ratio of the delayed rectifier currents. |
| Variability in the inhibitory effect of BMS-191095. | 1. Inconsistent drug concentration due to precipitation. BMS-191095 is soluble in DMSO. 2. Rundown of the delayed rectifier currents during the experiment. 3. Temperature fluctuations affecting channel kinetics. | 1. Prepare fresh stock solutions in DMSO and ensure final concentration in the experimental buffer does not exceed the solubility limit. Use sonication if necessary to aid dissolution. 2. Monitor the stability of the currents over time before and after drug application. Use appropriate internal solutions and experimental conditions to minimize rundown. 3. Maintain a stable temperature throughout the experiment, as delayed rectifier currents are temperature-sensitive. |
| Unexpected changes in other cellular parameters (e.g., cell viability, mitochondrial function). | 1. The primary effect of BMS-191095 is on mitochondrial KATP channels, which can alter mitochondrial function. 2. High concentrations of the compound or the solvent (DMSO) may be causing cytotoxicity. | 1. Be aware of the primary target of BMS-191095 and consider its effects on mitochondrial membrane potential and ATP production. 2. Include appropriate vehicle controls (DMSO) to account for solvent effects. Perform viability assays at the concentrations used in your experiments. |
| Difficulty in isolating delayed rectifier currents for studying inhibition. | 1. Contamination from other overlapping potassium currents or sodium and calcium currents. | 1. Use a cocktail of specific channel blockers to isolate the delayed rectifier currents. For example, use tetrodotoxin (B1210768) (TTX) to block sodium currents and a calcium channel blocker like nifedipine (B1678770) or nisoldipine.[6] Use specific blockers for other potassium currents if necessary. |
Quantitative Data
Table 1: Potency of this compound in Various Assays
| Parameter | Value | Experimental System | Reference |
| EC25 (Time to onset of ischemic contracture) | 1.5 μM | Isolated rat hearts | [3][4] |
| K1/2 (Opening of cardiac mitochondrial KATP) | 83 nM | - | [3][4] |
| IC50 (Collagen-induced platelet aggregation) | 63.9 μM | Washed human platelets | [11] |
| IC50 (Thrombin-induced platelet aggregation) | 104.8 μM | Washed human platelets | [11] |
| Concentration for partial inhibition of delayed rectifier K+ currents | ≤ 30 μM | Guinea pig ventricular myocytes | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Delayed Rectifier Potassium Currents
This protocol is a general guideline for recording delayed rectifier potassium currents (IK) and assessing the effect of BMS-191095.
-
Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., guinea pig) using established enzymatic digestion protocols.
-
Allow cells to stabilize before recording.
-
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IK, add blockers for other currents, e.g., 1 μM Tetrodotoxin (to block INa) and 1 μM Nisoldipine (to block ICa-L).[6]
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
BMS-191095 Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -40 mV.
-
To elicit delayed rectifier currents, apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 500-1000 ms).
-
Record the tail currents upon repolarization to a potential such as -40 mV.
-
-
Drug Application:
-
After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound. Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control.
-
Allow sufficient time for the drug to take effect before repeating the voltage protocol.
-
-
Data Analysis:
-
Measure the amplitude of the tail currents before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of inhibition at each voltage step.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for electrophysiological recording.
References
- 1. abmole.com [abmole.com]
- 2. adooq.com [adooq.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. google.com [google.com]
- 9. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible effects of inhibition of IKr and IKs on field-potential waveforms in the human iPS cell-derived cardiomyocytes sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-191095 Hydrochloride for Cardioprotection
Welcome to the technical support center for BMS-191095 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for its cardioprotective effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cardioprotective effects?
A1: this compound is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] Its cardioprotective effects are attributed to the opening of these channels in cardiomyocytes, which is thought to mimic ischemic preconditioning.[3][4] This action is independent of effects on sarcolemmal KATP channels, meaning it does not significantly alter cardiac action potential duration or have peripheral vasodilator effects at cardioprotective concentrations.[2][4] The protective effects can be abolished by mitoKATP inhibitors like 5-hydroxydecanoate (B1195396) (5-HD) and glyburide.[2][4]
Q2: What are the key advantages of using this compound over other KATP channel openers?
A2: this compound offers significant selectivity for mitochondrial KATP channels over sarcolemmal KATP channels.[2][4] This selectivity provides a major advantage, as it confers cardioprotection without the hypotensive and potential proarrhythmic side effects associated with non-selective KATP openers like cromakalim.[1][3][5] Studies have shown it to be a potent cardioprotectant that is devoid of hemodynamic and cardiac electrophysiological side effects within its therapeutic range.[5]
Q3: What is the recommended concentration range for this compound in in vitro cardioprotection studies?
A3: Based on studies with isolated rat hearts, effective concentrations of this compound for cardioprotection, such as increasing the time to onset of ischemic contracture and improving post-ischemic recovery, are in the micromolar range. An EC25 (the concentration for 25% of the maximal effect) for increasing the time to ischemic contracture has been reported as 1.5 µM.[2][4] Efficacious plasma concentrations in in vivo studies in dogs were found to be between 0.3 to 1.0 µM.[5] It is important to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: How does this compound affect platelet aggregation?
A4: this compound has been shown to inhibit human platelet aggregation induced by collagen and thrombin.[6] This antiplatelet effect is also mediated by the opening of mitochondrial KATP channels and can be blocked by 5-HD and glyburide.[6] This suggests a dual mechanism for its cardioprotective effects in the context of ischemia/reperfusion injury: direct protection of cardiomyocytes and inhibition of platelet aggregation.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no cardioprotective effect observed.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific model (e.g., cell culture, isolated organ, in vivo). Concentrations reported in the literature (1-10 µM for in vitro studies) are a good starting point, but optimization is crucial.
-
-
Possible Cause 2: Solubility Issues.
-
Solution: BMS-191095 has been noted to have solubility problems at higher concentrations (above 6 µM).[4] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it into your experimental buffer. Prepare fresh stock solutions and consider gentle warming or sonication to aid dissolution. Always include a vehicle-only control group to rule out any effects of the solvent.
-
-
Possible Cause 3: Inactivation of the Compound.
-
Solution: Store the solid compound and stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. Prepare working solutions fresh for each experiment.
-
-
Possible Cause 4: Presence of KATP Channel Blockers.
-
Solution: Ensure that no components of your experimental buffers or media contain substances that could block KATP channels. As a positive control, you can test the ability of a known mitoKATP channel blocker like 5-hydroxydecanoate (5-HD) to inhibit the effects of BMS-191095.[4]
-
Issue 2: Unexpected hemodynamic or electrophysiological effects observed.
-
Possible Cause 1: High Drug Concentration.
-
Solution: While BMS-191095 is highly selective, excessively high concentrations might lead to off-target effects, including potential interaction with sarcolemmal KATP channels. Reduce the concentration to the established cardioprotective range.
-
-
Possible Cause 2: Experimental Model Sensitivity.
-
Solution: Different animal models or cell lines may have varying sensitivities. Carefully monitor hemodynamic and electrophysiological parameters and correlate them with the administered dose.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Isolated Rat Hearts
| Parameter | Concentration (µM) | Result |
| Time to Onset of Ischemic Contracture (EC25) | 1.5 | Increased |
| Post-ischemic Recovery of Function | 0.3 - 10 | Improved |
| Lactate Dehydrogenase (LDH) Release | 0.3 - 10 | Reduced |
Data synthesized from Grover et al., 2001.[4]
Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs
| Parameter | Dose (mg/kg, i.v.) | Result |
| Infarct Size Reduction (ED25) | 0.4 | Reduced |
| Effective Plasma Concentration | 0.3 - 1.0 µM | Cardioprotective |
Data synthesized from Grover et al., 2002.[5]
Table 3: Antiplatelet Effects of this compound
| Inducer | IC50 (µM) |
| Collagen | 63.9 |
| Thrombin | 104.8 |
Data synthesized from Cho et al., 2005.[6]
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Rat Heart Model of Ischemia-Reperfusion
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (400-500 g) with sodium pentobarbital (B6593769) (100 mg/kg, i.p.).[4] Administer heparin (1000 U/kg) via the jugular vein.[4]
-
Heart Isolation: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure of 75 mmHg and maintain the temperature at 37°C.
-
Equilibration: Allow the heart to equilibrate for 20-30 minutes.
-
Drug Administration: Perfuse the heart with buffer containing this compound at the desired concentration (e.g., 0.3 - 10 µM) or vehicle (e.g., 0.04% DMSO) for a pre-ischemic period.[4]
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 25 minutes).[4]
-
Reperfusion: Reperfuse the heart with the standard buffer for a set period (e.g., 30 minutes).[4]
-
Data Collection: Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment. Collect coronary effluent to measure LDH release as an indicator of cell damage.
Protocol 2: Measurement of K+ Flux in Reconstituted Mitochondrial KATP Channels
-
Reconstitution: Reconstitute mitochondrial KATP channels into proteoliposomes.
-
Assay Medium: Suspend the proteoliposomes in an assay medium containing Mg2+ and ATP to inhibit the channel.[4]
-
Initiation of K+ Flux: Add valinomycin (B1682140) to initiate K+ influx.
-
Drug Application: Add this compound at various concentrations to measure its effect on opening the channel, which will be reflected in an increased K+ flux.
-
Detection: Monitor K+ flux using a potassium-sensitive electrode or a fluorescent indicator.
Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for assessing cardioprotection in an isolated heart model.
References
- 1. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-191095 Hydrochloride and Reactive Oxygen Species (ROS) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of BMS-191095 hydrochloride in experiments involving reactive oxygen species (ROS) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary mechanism involves the opening of these channels on the inner mitochondrial membrane, leading to potassium ion influx into the mitochondrial matrix and subsequent mitochondrial depolarization.[3][4]
Q2: Does this compound induce reactive oxygen species (ROS) production?
A2: No, studies have shown that this compound does not increase ROS production.[3][4] In fact, long-term treatment with BMS-191095 has been observed to decrease basal ROS levels.[4] This is a key distinction from some other mitoKATP channel openers, such as diazoxide (B193173), which has been shown to increase ROS production, likely through off-target effects like the inhibition of succinate (B1194679) dehydrogenase (SDH).[3]
Q3: If not by ROS, how does BMS-191095 exert its protective effects?
A3: The protective effects of BMS-191095, such as in neuronal preconditioning, are considered to be ROS-independent.[4][5] The proposed mechanism involves the activation of the PI3K-Akt signaling pathway, which leads to an increase in the expression and activity of the antioxidant enzyme catalase.[4][5] This pathway is initiated by the BMS-191095-induced mitochondrial depolarization.
Q4: What are the expected effects of BMS-191095 on mitochondrial membrane potential?
A4: BMS-191095 is expected to cause a decrease in mitochondrial membrane potential (depolarization).[3][4] This is a direct consequence of its action as a mitoKATP channel opener, allowing positive potassium ions to enter the mitochondrial matrix.
Q5: Can the effects of BMS-191095 be blocked by other compounds?
A5: Yes. The effects of BMS-191095 on mitochondrial membrane potential can be blocked by mitoKATP channel inhibitors such as glibenclamide and 5-hydroxydecanoate (B1195396) (5-HD).[3] Furthermore, its neuroprotective effects can be abolished by phosphoinositide 3-kinase (PI3K) inhibitors like wortmannin.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in ROS levels after BMS-191095 treatment. | 1. Contamination of the compound or reagents. 2. Off-target effects in the specific experimental model. 3. Use of a non-specific ROS detection probe. | 1. Ensure the purity of BMS-191095 and the quality of all experimental reagents. 2. Compare with a positive control known to induce ROS (e.g., Antimycin A) and a vehicle control. 3. Use multiple ROS probes to confirm the findings (e.g., MitoSOX™ Red for mitochondrial superoxide). |
| No change in mitochondrial membrane potential after BMS-191095 application. | 1. Insufficient concentration of BMS-191095. 2. The experimental model lacks functional mitoKATP channels. 3. Inactivation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration (effective concentrations are often in the µM range). 2. Confirm the presence and functionality of mitoKATP channels in your cell or tissue type. 3. Prepare fresh solutions of BMS-191095 for each experiment. |
| Protective effects of BMS-191095 are observed, but there is no change in catalase levels. | 1. The protective mechanism in your model may be independent of catalase. 2. The time point of measurement is not optimal for detecting changes in protein expression. | 1. Investigate other downstream effectors of the PI3K-Akt pathway. 2. Perform a time-course experiment to assess catalase expression and activity at different time points after BMS-191095 treatment. |
Data Summary
The following table summarizes the differential effects of BMS-191095 and Diazoxide on mitochondrial functions.
| Compound | Primary Target | Effect on Mitochondrial Membrane Potential | Effect on ROS Production | Proposed Mechanism of ROS Effect |
| BMS-191095 | mitoKATP Channel | Decrease (Depolarization)[3][4] | No increase; potential long-term decrease[3][4] | ROS-independent activation of PI3K-Akt pathway and increased catalase expression[4][5] |
| Diazoxide | mitoKATP Channel | Decrease (Depolarization)[3] | Increase[3] | Likely via off-target inhibition of Succinate Dehydrogenase (SDH)[3] |
Experimental Protocols
Protocol: Measurement of Mitochondrial ROS Production using MitoSOX™ Red
This protocol outlines the steps to measure mitochondrial superoxide (B77818) production in cultured cells treated with BMS-191095.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or a plate reader and culture overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Include the following controls:
-
Vehicle control (medium with solvent).
-
Positive control for ROS production (e.g., 10 µM Antimycin A).
-
Negative control (untreated cells).
-
-
Remove the old medium from the cells and add the medium containing the different treatments. Incubate for the desired duration.
-
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging/Quantification:
-
Remove the MitoSOX™ Red solution and wash the cells three times with warm HBSS.
-
Add fresh warm HBSS or culture medium to the wells.
-
Immediately measure the fluorescence using a fluorescence microscope or a microplate reader. For MitoSOX™ Red, the excitation/emission maxima are approximately 510/580 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Visualizations
Signaling Pathway of BMS-191095 in Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS-independent preconditioning in neurons via activation of mitoK(ATP) channels by BMS-191095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unexpected effects of BMS-191095 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMS-191095 hydrochloride in research settings. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment shows no cardioprotective or neuroprotective effect with BMS-191095. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. One critical aspect is the timing of administration. Studies have shown that the neuroprotective effects of BMS-191095 are observed when it is administered 24 hours before an ischemic event, but not when given only 30 or 60 minutes prior.[1] This suggests that the protective mechanism may involve a preconditioning effect that requires time to develop. Additionally, ensure that the compound has been properly stored and that the concentration used is appropriate for your experimental model. The protective effects of BMS-191095 are mediated by the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, and these effects can be abolished by mitoKATP inhibitors.[1][2]
Q2: I observed a modest and unexpected change in cerebral blood flow in my in vivo model. Is this a known off-target effect of BMS-191095?
A2: There is a documented instance where BMS-191095, similar to the vehicle control, caused an "unexplained but modest reduction" in cerebral blood flow (CBF).[1] This effect is not fully characterized and may be model-dependent. It is crucial to have a vehicle-treated control group to differentiate the compound's effect from that of the vehicle. BMS-191095 is generally considered to have minimal hemodynamic side effects, which is a key feature of its selectivity.[2][3]
Q3: I am trying to block the effects of BMS-191095 with glyburide (B1671678) or 5-hydroxydecanoate (B1195396) (5-HD), but I am not seeing any inhibition. Why might this be happening?
A3: The timing of antagonist administration is crucial. For instance, in studies on human platelet aggregation, the inhibitory effects of glyburide and 5-HD were only observed when the platelets were pre-treated with the antagonist for 30 minutes before the addition of BMS-191095.[4] Adding the antagonist immediately before BMS-191095 had no effect.[4] Ensure your experimental protocol includes a sufficient pre-incubation period with the antagonist to allow for it to bind to the mitoKATP channels.
Q4: Does BMS-191095 induce the production of reactive oxygen species (ROS) like other mitochondrial-acting compounds?
A4: No, and this is a key feature of its mechanism. Unlike some other mitoKATP channel openers such as diazoxide (B193173), BMS-191095 has been shown to depolarize mitochondria without increasing the production of reactive oxygen species (ROS).[5][6] In fact, long-term treatment with BMS-191095 has been associated with decreased basal ROS generation.[6] If you observe an increase in ROS, it may be due to other factors in your experimental system or potential contamination.
Q5: I am studying cardiomyocytes and was not expecting to see effects on other cell types. Are there any other known systemic effects of BMS-191095?
A5: Yes, beyond its well-documented cardioprotective and neuroprotective effects, BMS-191095 has been shown to inhibit human platelet aggregation.[4] This effect is also mediated by the opening of mitoKATP channels.[4] Researchers should be aware of this dual mechanism of action, especially in in vivo models where both cardiomyocytes and platelets could be affected.
Troubleshooting Guides
Issue 1: Inconsistent or No Cardioprotective Effect Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Timing of Administration | For preconditioning studies, administer BMS-191095 at least 24 hours prior to the ischemic insult. | The preconditioning effect is established, leading to observable cardioprotection. |
| Compound Degradation | Ensure proper storage of this compound (typically at -20°C for solid form). Prepare fresh solutions for each experiment. | The compound retains its activity, leading to consistent results. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. Efficacious plasma concentrations in vivo have been reported to be in the range of 0.3 to 1.0 µM.[3] | The effective concentration for cardioprotection in your model is identified. |
| Presence of Antagonists | Ensure that no components of your experimental media or other administered compounds are known mitoKATP channel blockers. | The effect of BMS-191095 is not masked by unintended antagonism. |
Issue 2: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Although highly selective, very high concentrations may lead to off-target effects. Lower the concentration to within the recommended effective range. | The observed off-target effects are minimized or eliminated, while the desired on-target effects are maintained. |
| Vehicle-Related Effects | Always include a vehicle-only control group to account for any effects of the solvent. The modest reduction in CBF, for example, was also observed with the vehicle.[1] | Effects specific to BMS-191095 can be clearly distinguished from those of the vehicle. |
| Model-Specific Responses | The response to BMS-191095 may vary between different cell lines or animal strains. Characterize the baseline response of your specific model. | A better understanding of the compound's effect in your specific experimental context. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| EC25 for increasing time to ischemic contracture (rat hearts) | 1.5 µM | [7] |
| K1/2 for opening cardiac mitochondrial KATP | 83 nM | [7] |
| IC50 for inhibition of collagen-induced platelet aggregation | 63.9 µM | [4] |
| IC50 for inhibition of thrombin-induced platelet aggregation | 104.8 µM | [4] |
Table 2: In Vivo Efficacy and Safety of this compound
| Parameter | Value | Reference |
| ED25 for infarct size reduction (anesthetized dogs) | 0.4 mg/kg i.v. | [3] |
| Efficacious Plasma Concentrations | 0.3 to 1.0 µM | [3] |
| Effect on Peripheral or Coronary Hemodynamics | None observed | [3] |
| Proarrhythmic Effects | None observed | [3] |
Experimental Protocols
Protocol 1: Assessment of Cardioprotection in Isolated Rat Hearts
-
Isolate rat hearts and perfuse via Langendorff apparatus.
-
Administer this compound at the desired concentration (e.g., 1.5 µM) for a specified period before inducing ischemia.
-
Induce global ischemia for 25 minutes.
-
Reperfuse the heart for 30 minutes.
-
Measure outcomes such as time to onset of ischemic contracture, post-ischemic recovery of function, and lactate (B86563) dehydrogenase release.[7]
Protocol 2: Inhibition of Human Platelet Aggregation
-
Prepare washed human platelets.
-
For antagonist studies, pre-incubate platelets with glyburide (1 µM) or 5-HD (100 µM) for 30 minutes.[4]
-
Add this compound at various concentrations.
-
Induce platelet aggregation with collagen or thrombin.
-
Measure the inhibition of aggregation using a platelet aggregometer.
Visualizations
Caption: Signaling pathway of BMS-191095-induced neuroprotection.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS-independent preconditioning in neurons via activation of mitoK(ATP) channels by BMS-191095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BMS-191095 hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191095 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary mechanism of action is to selectively open these channels in the inner mitochondrial membrane, which is believed to play a crucial role in cardioprotection against ischemia-reperfusion injury.[3][4] This selectivity allows it to exert its protective effects without causing the peripheral vasodilation often associated with non-selective KATP channel openers.[4][5]
Q2: What are the main applications of this compound in research?
The primary application of this compound is as a pharmacological tool to study the role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection.[3] It is used in experimental models of myocardial ischemia to demonstrate its ability to improve post-ischemic recovery of function and reduce tissue damage.[3][4][5] Additionally, it has been shown to inhibit human platelet aggregation.[6][7]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO, with a reported solubility of 20 mg/mL.[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected cardioprotective effect.
-
Potential Cause 1: Solubility Issues.
-
Recommendation: this compound has limited solubility in aqueous solutions.[5] Ensure that the final concentration in your experimental buffer does not exceed its solubility limit, which can lead to precipitation and a lower effective concentration. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have independent biological effects.
-
-
Potential Cause 2: Inappropriate Antagonist Control.
-
Recommendation: The effects of BMS-191095 are known to be blocked by the non-selective KATP channel antagonist glyburide (B1671678) and the selective mitoKATP channel antagonist 5-hydroxydecanoate (B1195396) (5-HD).[4][5][6] To confirm that the observed effects are specifically due to the opening of mitoKATP channels, include experimental groups where cells or tissues are pre-treated with one of these antagonists before the addition of BMS-191095.
-
-
Potential Cause 3: Experimental Model Variability.
-
Recommendation: The cardioprotective effects of BMS-191095 have been demonstrated in specific models, such as isolated rat hearts subjected to global ischemia and reperfusion.[3][4][5] Ensure that your experimental model and conditions (e.g., duration of ischemia and reperfusion) are appropriate to observe the expected effects.
-
Issue 2: Variability in IC50 or EC50 values.
-
Potential Cause 1: Differences in Experimental Protocols.
-
Recommendation: IC50 and EC50 values are highly dependent on the specific experimental conditions. Factors such as cell type, species, agonist concentration (in the case of platelet aggregation), and endpoint measurement can all influence the apparent potency of the compound. Refer to established protocols and report your experimental conditions in detail.
-
-
Potential Cause 2: Purity of the Compound.
-
Recommendation: Ensure you are using a high-purity batch of this compound. Impurities can interfere with the assay and lead to inaccurate results. Most suppliers provide a certificate of analysis with purity data.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| EC25 (Time to onset of ischemic contracture) | 1.5 µM | Isolated Rat Hearts | [4][5] |
| K1/2 (Opening of cardiac mitoKATP) | 83 nM | Cardiac Mitochondria | [4] |
| IC50 (Collagen-induced platelet aggregation) | 63.9 µM | Washed Human Platelets | [6] |
| IC50 (Thrombin-induced platelet aggregation) | 104.8 µM | Washed Human Platelets | [6] |
Experimental Protocols
Protocol: Assessment of Cardioprotective Effects in an Isolated Langendorff-Perfused Rat Heart Model
This protocol is a generalized procedure based on descriptions in the literature.[3][4][5] Researchers should consult original publications for specific details and optimize the protocol for their experimental setup.
-
Heart Isolation and Perfusion:
-
Anesthetize a male Sprague-Dawley rat.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. Monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the Krebs-Henseleit buffer to the desired final concentration (e.g., 1-10 µM) and perfuse the heart for a defined period before inducing ischemia.
-
For antagonist studies, pre-perfuse the heart with glyburide or 5-HD before administering BMS-191095.
-
-
Global Ischemia:
-
Induce global ischemia by stopping the perfusion for a specified duration (e.g., 25 minutes).
-
-
Reperfusion:
-
Reinitiate perfusion with the drug-free Krebs-Henseleit buffer for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the recovery of LVDP, end-diastolic pressure, and heart rate during reperfusion.
-
Collect the coronary effluent to measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell death.
-
Compare the outcomes in the BMS-191095-treated group to a vehicle control group.
-
Visualizations
Caption: Mechanism of action of BMS-191095 and its antagonists.
Caption: Experimental workflow for cardioprotection studies.
References
- 1. abmole.com [abmole.com]
- 2. BMS-191095 = 98 HPLC 166095-95-0 [sigmaaldrich.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
BMS-191095 hydrochloride and its effect on cellular respiration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191095 hydrochloride, focusing on its effects on cellular respiration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4][5] Its primary effect is to increase potassium ion influx into the mitochondrial matrix, leading to mitochondrial depolarization.[1][4] This action is linked to its neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[1][3][5][6]
Q2: What are the expected effects of BMS-191095 on mitochondrial membrane potential?
A2: BMS-191095 is expected to cause a dose-dependent depolarization of the mitochondrial membrane.[1][4] This is a direct consequence of its function as a mitoKATP channel opener.
Q3: Does this compound affect reactive oxygen species (ROS) production?
A3: Unlike some other mitoKATP channel openers such as diazoxide (B193173), BMS-191095 has been shown to not increase the production of reactive oxygen species (ROS) in isolated mitochondria.[4] In fact, in preconditioned neurons, it has been observed to abolish glutamate-induced free-radical production.[1]
Q4: Is BMS-191095 selective for mitochondrial KATP channels?
A4: Yes, BMS-191095 is reported to be highly selective for mitochondrial KATP channels over sarcolemmal KATP channels.[3][5][6] This selectivity means it has minimal effects on hemodynamic parameters like blood pressure and does not significantly alter the cardiac action potential, which are effects associated with non-selective KATP channel openers.[3][5][6]
Q5: What are appropriate antagonists to block the effects of BMS-191095?
A5: The effects of BMS-191095 can be inhibited by the selective mitoKATP channel antagonist 5-hydroxydecanoate (B1195396) (5-HD) and the non-selective KATP channel blocker glibenclamide.[4][5][7]
Troubleshooting Guides
Problem 1: No observable change in cellular oxygen consumption rate (OCR) after treatment with BMS-191095.
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of BMS-191095 can be cell-type dependent.
-
Possible Cause 2: Cell Health and Density. Unhealthy or improperly seeded cells may not respond robustly.
-
Solution: Ensure cells are healthy, have a high viability (>95%), and are seeded at the optimal density for your assay plate.
-
-
Possible Cause 3: Inappropriate Assay Conditions. The assay medium and timing of measurements are critical.
-
Solution: Ensure the assay medium supports cellular respiration and that measurements are taken at appropriate time points after compound addition to capture the desired effect.
-
Problem 2: Unexpected decrease in cell viability after treatment.
-
Possible Cause 1: Off-target effects at high concentrations. While selective, very high concentrations of any compound can lead to off-target toxicity.
-
Solution: Lower the concentration of BMS-191095 to within the recommended range for mitoKATP channel opening. Review literature for concentrations found to be protective rather than cytotoxic.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve BMS-191095 (e.g., DMSO) may be causing toxicity.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Problem 3: Variability in mitochondrial membrane potential measurements.
-
Possible Cause 1: Inconsistent Dye Loading. Fluorescent dyes used to measure mitochondrial membrane potential (e.g., TMRM, JC-1) can have variable uptake.
-
Solution: Optimize dye concentration and incubation time. Ensure consistent washing steps to remove excess dye. Use a plate reader or flow cytometer for quantitative analysis of a large cell population to average out single-cell variations.
-
-
Possible Cause 2: Fluctuation in Cell Health. Differences in cell health across wells can lead to variability.
-
Solution: Ensure even cell seeding and monitor for any edge effects on the plate.
-
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for Collagen-Induced Platelet Aggregation | 63.9 µM | Human Platelets | [7] |
| IC50 for Thrombin-Induced Platelet Aggregation | 104.8 µM | Human Platelets | [7] |
| EC25 for Onset of Ischemic Contracture | 1.5 µM | Isolated Rat Hearts | [5] |
| K1/2 for Opening Cardiac Mitochondrial KATP | 83 nM | Cardiac Mitochondria | [5] |
| Effective Plasma Concentration for Cardioprotection | 0.3 - 1.0 µM | Anesthetized Dogs | [6] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density appropriate for achieving 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Also, prepare a stock solution of a positive control for depolarization (e.g., FCCP) and an antagonist (e.g., 5-HD).
-
TMRM Staining: Prepare a working solution of TMRM in your assay buffer (e.g., 20-100 nM). Remove the cell culture medium and add the TMRM solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Compound Addition: After incubation, add the prepared dilutions of BMS-191095, 5-HD (for antagonist experiments), FCCP, and a vehicle control to the respective wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader with excitation/emission wavelengths appropriate for TMRM (e.g., Ex/Em ~548/573 nm). Read the plate kinetically for a desired period (e.g., every 2 minutes for 1-2 hours) to observe the depolarization event.
-
Data Analysis: Normalize the fluorescence readings to the baseline (before compound addition). A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR.
-
Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere and grow.
-
Compound Preparation: Prepare stock solutions of BMS-191095, an antagonist (5-HD), and modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Assay Setup: A day after seeding, replace the growth medium with the assay medium and incubate the cells in a CO2-free incubator for 1 hour prior to the assay. Load the prepared compounds into the injection ports of the sensor cartridge.
-
OCR Measurement: Place the cell plate in the analyzer and begin the assay. Establish a baseline OCR, then sequentially inject BMS-191095 (or vehicle). In some experiments, you may inject an antagonist prior to BMS-191095. Following the treatment, inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The instrument's software will calculate the OCR at different stages of the experiment. Analyze the change in basal respiration after the addition of BMS-191095 compared to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for measuring OCR with BMS-191095.
References
- 1. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of BMS-191095 hydrochloride in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BMS-191095 hydrochloride in aqueous solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for aqueous solutions of this compound to ensure long-term stability?
A1: For optimal stability, it is recommended to store aqueous solutions of this compound at low temperatures, preferably at -20°C for long-term storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. Solutions should be protected from light to prevent photodegradation. The pH of the aqueous solution should be maintained within a weakly acidic to neutral range (pH 4.5-7.0), as significant deviations into acidic or alkaline conditions can accelerate degradation.[1]
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific public data on the degradation pathways of this compound is limited, similar compounds often degrade via hydrolysis and oxidation.[2][3] For this compound, this could involve the cleavage of ether or amide bonds present in the molecule or oxidation of susceptible functional groups. It is crucial to use high-purity water and deoxygenated buffers to minimize oxidative degradation.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.[4]
Troubleshooting Guide
Issue: I am observing a rapid loss of potency in my this compound solution.
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature | Ensure the solution is stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the Solution | Measure the pH of your aqueous solution. If it is outside the optimal range of 4.5-7.0, adjust it using appropriate buffers. Note that some buffers like citrate (B86180) and phosphate (B84403) can catalyze degradation at certain pH ranges.[1] |
| Exposure to Light | Store the solution in amber vials or wrap the container with aluminum foil to protect it from light. |
| Oxidative Degradation | Prepare solutions using deoxygenated water or buffer. Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon. |
| Contamination | Ensure that all glassware and reagents are free from contaminants that could catalyze degradation. Use sterile, filtered water and buffers. |
Issue: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
| Potential Cause | Troubleshooting Step |
| Degradation of the Compound | The new peaks likely represent degradation products. This indicates that the storage or handling conditions are not optimal. Review the troubleshooting steps for loss of potency. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all solvents are of high purity and are properly filtered and degassed. |
| Column Overload or Contamination | Inject a smaller volume or a more dilute sample. If the problem persists, clean the HPLC column according to the manufacturer's instructions or replace it. |
| Interaction with Container | Ensure that the storage container is made of an inert material (e.g., borosilicate glass, polypropylene) that does not leach impurities into the solution. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in aqueous solution under different conditions. These tables are for illustrative purposes to guide experimental design.
Table 1: Effect of Temperature on the Stability of this compound Solution (pH 6.0) over 30 Days
| Storage Temperature (°C) | Initial Concentration (µM) | Concentration after 30 days (µM) | Percent Degradation (%) |
| 25 | 100 | 75 | 25 |
| 4 | 100 | 95 | 5 |
| -20 | 100 | 99 | 1 |
Table 2: Effect of pH on the Stability of this compound Solution at 25°C over 7 Days
| pH | Initial Concentration (µM) | Concentration after 7 days (µM) | Percent Degradation (%) |
| 3.0 | 100 | 80 | 20 |
| 5.0 | 100 | 92 | 8 |
| 7.0 | 100 | 90 | 10 |
| 9.0 | 100 | 70 | 30 |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.
-
If necessary, sonicate the solution briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the solution in an appropriate container at the recommended temperature, protected from light.
Protocol 2: Stability Testing using HPLC
-
Prepare a series of this compound solutions at different concentrations to be used as calibration standards.
-
Store the test solution under the desired stability conditions (e.g., specific temperature, pH, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of the test solution.
-
Analyze the calibration standards and the test sample aliquots by HPLC. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.
-
Quantify the peak area of the parent this compound and any degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation routes for this compound.
References
- 1. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to BMS-191095 Hydrochloride and Diazoxide as mitoKATP Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-191095 hydrochloride and diazoxide (B193173), two pharmacological agents known to open mitochondrial ATP-sensitive potassium (mitoKATP) channels. The following sections detail their mechanisms of action, comparative efficacy and selectivity, and the experimental protocols used to evaluate their effects. This information is intended to assist researchers in selecting the appropriate tool for their studies on mitochondrial function, cytoprotection, and related signaling pathways.
Introduction
Mitochondrial ATP-sensitive potassium (mitoKATP) channels are critical regulators of mitochondrial function and have been implicated in cellular protection against ischemic injury in various tissues, including the heart and brain. Their activation leads to potassium ion influx into the mitochondrial matrix, which is thought to trigger a cascade of events culminating in cytoprotection. Diazoxide has long been used as a pharmacological tool to study these channels; however, its off-target effects have prompted the development of more selective agents like this compound.
Mechanism of Action
Both BMS-191095 and diazoxide exert their primary effect by opening mitoKATP channels, leading to mitochondrial potassium influx. This influx partially depolarizes the inner mitochondrial membrane, which is a key initiating event in the proposed mechanisms of cytoprotection. However, the downstream consequences and the selectivity of their actions differ significantly.
This compound is recognized as a highly selective opener of mitoKATP channels.[1][2] Its action is primarily focused on the channel itself, leading to the canonical effects of mitoKATP opening with minimal off-target activity.[3] This selectivity makes it a valuable tool for specifically investigating the role of mitoKATP channels in cellular processes.
Diazoxide , while a potent mitoKATP channel opener, exhibits a broader pharmacological profile.[4][5] Notably, it has been shown to inhibit succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][6][7] This inhibition can independently affect mitochondrial respiration and reactive oxygen species (ROS) production, complicating the interpretation of experimental results.[3] Furthermore, diazoxide's mechanism may also involve the activation of protein kinase C (PKC), particularly the ε isoform, which can then indirectly activate mitoKATP channels.[8][9]
Comparative Data
The following tables summarize the quantitative data comparing the performance of this compound and diazoxide.
Table 1: Potency on mitoKATP Channels
| Compound | EC50 for mitoKATP Activation | Cell/Tissue Type | Reference |
| BMS-191095 | 83 nM | Cardiac mitochondria | [10] |
| Diazoxide | ~40 µM | Cardiac ventricular myocytes | [11] |
| Diazoxide | 10.66 µM (for preconditioning) | Rat heart | [12] |
Table 2: Effects on Mitochondrial Parameters
| Parameter | BMS-191095 | Diazoxide | Reference |
| Mitochondrial Membrane Potential | Decreases | Decreases | [3] |
| Reactive Oxygen Species (ROS) Production | No significant increase | Increases | [3] |
| Succinate Dehydrogenase (SDH) Inhibition | No significant effect | Inhibits | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of BMS-191095 and diazoxide.
Caption: A typical experimental workflow for comparing mitoKATP channel openers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to study the effects of BMS-191095 and diazoxide on mitoKATP channels.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
This protocol is adapted from methodologies described in the literature for assessing changes in mitochondrial membrane potential in isolated mitochondria.[2][5][13][14][15]
Principle: Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in the release of Rhodamine 123 from the mitochondria and an increase in fluorescence in the surrounding buffer.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 10 mM HEPES, 2 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in ethanol)
-
Respiratory substrates (e.g., 5 mM pyruvate (B1213749) and 5 mM malate)
-
This compound and/or diazoxide
-
Fluorometer with excitation/emission wavelengths of ~503/527 nm
Procedure:
-
Resuspend isolated mitochondria in respiration buffer to a final concentration of approximately 0.5 mg/mL.
-
Add the mitochondrial suspension to a fluorometer cuvette with a magnetic stirrer.
-
Add Rhodamine 123 to a final concentration of 100-200 nM and allow the signal to stabilize as the dye is taken up by the energized mitochondria.
-
Add respiratory substrates to energize the mitochondria.
-
Record the baseline fluorescence.
-
Add the desired concentration of BMS-191095 or diazoxide to the cuvette.
-
Monitor the increase in fluorescence, which corresponds to mitochondrial membrane depolarization.
-
As a positive control for maximal depolarization, add an uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
Measurement of Reactive Oxygen Species (ROS) Production using Amplex Red
This protocol is based on established methods for quantifying H₂O₂ production from isolated mitochondria.[4][8][16]
Principle: The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin (B1680543). The rate of resorufin production is proportional to the rate of H₂O₂ generation.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.4)
-
Amplex Red stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 10 U/mL)
-
Superoxide (B77818) dismutase (SOD) (to convert superoxide to H₂O₂)
-
Respiratory substrates
-
This compound and/or diazoxide
-
Fluorometer with excitation/emission wavelengths of ~530/590 nm
Procedure:
-
To a fluorometer cuvette, add the assay buffer, HRP (final concentration ~0.1 U/mL), and SOD (final concentration ~25 U/mL).
-
Add Amplex Red to a final concentration of 10-50 µM.
-
Add isolated mitochondria (final concentration ~0.1-0.2 mg/mL).
-
Record the baseline fluorescence.
-
Add respiratory substrates to initiate mitochondrial respiration.
-
Add the desired concentration of BMS-191095 or diazoxide.
-
Monitor the rate of increase in fluorescence over time.
-
Calibrate the fluorescence signal using known concentrations of H₂O₂ to quantify the rate of ROS production.
Mitochondrial Swelling Assay
This spectrophotometric assay is a classic method to assess the opening of mitochondrial inner membrane pores, including mitoKATP channels.[17][18][19][20][21]
Principle: The opening of mitoKATP channels leads to an influx of K⁺ ions into the mitochondrial matrix, followed by osmotically driven water entry and subsequent swelling of the mitochondria. This swelling causes a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 150 mM KCl, 10 mM Tris-HCl, 5 mM glutamate, 5 mM malate, 1 mM KH₂PO₄, pH 7.4)
-
This compound and/or diazoxide
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Place the mitochondrial suspension in a spectrophotometer cuvette and record the baseline absorbance at 540 nm.
-
Add the desired concentration of BMS-191095 or diazoxide to induce channel opening.
-
Monitor the decrease in absorbance over time, which reflects the rate and extent of mitochondrial swelling.
-
To demonstrate that the swelling is dependent on mitoKATP opening, the experiment can be repeated in the presence of a mitoKATP channel blocker, such as 5-hydroxydecanoate (B1195396) (5-HD) or glibenclamide.
Patch-Clamp Electrophysiology of mitoKATP Channels
This advanced technique allows for the direct measurement of ion channel activity in the inner mitochondrial membrane.[22][23][24][25][26]
Principle: A glass micropipette forms a high-resistance seal with the inner mitochondrial membrane of a mitoplast (a mitochondrion with its outer membrane removed). This allows for the recording of the electrical currents flowing through individual mitoKATP channels in response to voltage changes and the application of pharmacological agents.
Procedure (Simplified Overview):
-
Mitoplast Preparation: Isolate mitochondria and then subject them to osmotic shock (e.g., hypotonic buffer) to rupture the outer membrane and form mitoplasts.
-
Patch-Clamp Recording:
-
Transfer mitoplasts to a recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a mitoplast with a fire-polished glass micropipette filled with an appropriate intracellular solution.
-
Apply gentle suction to form a gigaohm seal between the pipette tip and the inner mitochondrial membrane.
-
Apply specific voltage protocols (voltage clamp) to the membrane patch to measure channel currents.
-
-
Pharmacological Modulation:
-
Perfuse the recording chamber with solutions containing BMS-191095 or diazoxide to observe their effects on channel opening probability and conductance.
-
Apply mitoKATP channel blockers to confirm the identity of the recorded channels.
-
Conclusion
This compound and diazoxide are both valuable tools for studying mitoKATP channels, but their distinct pharmacological profiles necessitate careful consideration in experimental design and data interpretation. BMS-191095 offers high selectivity, making it the preferred choice for studies aiming to specifically elucidate the role of mitoKATP channels. Diazoxide, while less selective due to its off-target effects on SDH and potential activation of PKC, can still be useful, particularly in studies where these additional effects are considered or controlled for. The choice between these two compounds will ultimately depend on the specific research question and the experimental context. The provided experimental protocols offer a starting point for researchers to investigate the effects of these compounds on mitochondrial function.
References
- 1. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ROS Analysis [protocols.io]
- 5. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective mechanism of diazoxide involves the inhibition of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazoxide acts more as a PKC-ɛ activator, and indirectly activates the mitochondrial KATP channel conferring cardioprotection against hypoxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and molecular docking studies reveal that glibenclamide competitively inhibits diazoxide-induced mitochondrial ATP-sensitive potassium channel activation and pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Patch-clamp technique to study mitochondrial membrane biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
A Comparative Guide to BMS-191095: Unraveling its Selectivity for Mitochondrial vs. Sarcolemmal KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-191095, a potent mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, with other KATP channel modulators. We delve into its selectivity for mitochondrial versus sarcolemmal KATP (sarcKATP) channels, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Unveiling the Selectivity of BMS-191095
BMS-191095 has emerged as a highly selective activator of mitoKATP channels, demonstrating significant cardioprotective effects without the hemodynamic side effects typically associated with non-selective KATP channel openers.[1][2][3] The activation of sarcKATP channels can lead to vasodilation and shortening of the cardiac action potential, effects that are largely absent with BMS-191095.[1][3]
The cardioprotective effects of BMS-191095 are attributed to its ability to open mitoKATP channels, a mechanism that is abolished by the selective mitoKATP channel blocker, 5-hydroxydecanoate (B1195396) (5-HD).[4] This selectivity makes BMS-191095 a valuable tool for investigating the specific roles of mitoKATP channels in cellular processes and a promising candidate for therapeutic interventions in conditions like myocardial ischemia.[1][2]
Quantitative Comparison of KATP Channel Openers
The following table summarizes the available quantitative data on the potency and selectivity of BMS-191095 compared to other commonly used KATP channel openers. The data highlights the superior selectivity of BMS-191095 for mitoKATP channels.
| Compound | Target Channel | Potency (IC50 / EC50) | Reference |
| BMS-191095 | mitoKATP | K(1/2) = 83 nM (opening) | [5] |
| sarcKATP | No activation ≤ 30 µM | [5] | |
| Platelet Aggregation (collagen-induced) | IC50 = 63.9 µM | [4] | |
| Platelet Aggregation (thrombin-induced) | IC50 = 104.8 µM | [4] | |
| Diazoxide | mitoKATP | Activates at low µM concentrations | [6] |
| sarcKATP | Weak activator | [7] | |
| Cardioprotection | EC50 ≈ 10.66 µM | [8] | |
| Nicorandil (B1678753) | mitoKATP | Activates ≥ 10 µM | [9] |
| EC50 = 24 µM (ROS production) | [10] | ||
| sarcKATP | Requires mM concentrations | [9] | |
| EC50 = 74 µM (activation) | [11] | ||
| Cromakalim | sarcKATP | Potent activator | [12] |
| Pinacidil | sarcKATP | EC50 = 11 µM | [13][14] |
| mitoKATP | Activates at 100 µM | [7] |
Signaling Pathway of mitoKATP Channel-Mediated Cardioprotection
The opening of mitoKATP channels by agents like BMS-191095 triggers a signaling cascade that confers cardioprotection. A key event in this pathway is the generation of reactive oxygen species (ROS), which act as signaling molecules to activate downstream effectors, including protein kinase C (PKC).
Caption: Signaling pathway of BMS-191095-induced cardioprotection.
Experimental Protocols
Isolated Perfused Heart (Langendorff) Model
This ex vivo technique is crucial for assessing the cardioprotective effects of compounds on the whole heart, independent of systemic physiological influences.
Objective: To determine the effect of BMS-191095 on myocardial function during ischemia-reperfusion injury.
Methodology:
-
Heart Isolation: A heart is rapidly excised from a euthanized animal (e.g., rat, rabbit) and immediately arrested in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Equilibration: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Drug Administration: BMS-191095 or a vehicle control is added to the perfusate for a defined period before inducing ischemia.
-
Global Ischemia: Perfusion is stopped for a specific duration (e.g., 30 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover for a set time (e.g., 60-120 minutes).
-
Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Infarct Size Measurement: At the end of the experiment, the heart can be sliced and stained (e.g., with triphenyltetrazolium (B181601) chloride) to quantify the infarct size.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cells, providing definitive evidence of a compound's effect on specific channels.
Objective: To determine the direct effects of BMS-191095 on sarcKATP and mitoKATP channel currents.
Methodology for sarcKATP Channels (Whole-cell or Inside-out patch):
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue.
-
Pipette Formation: A glass micropipette with a small tip diameter is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-cell: The membrane patch is ruptured, allowing electrical access to the entire cell.
-
Inside-out: The patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.
-
-
Recording: The membrane potential is clamped at a specific voltage, and the current flowing through the sarcKATP channels is recorded in response to the application of BMS-191095 and control solutions.
Methodology for mitoKATP Channels (Mitochondrial Patch-clamp):
-
Mitochondria Isolation: Mitochondria are isolated from cardiac tissue homogenates by differential centrifugation.
-
Mitoplast Formation: The outer mitochondrial membrane is removed to expose the inner membrane, forming a "mitoplast".
-
Patch-Clamp: The patch-clamp technique is then applied to the inner mitochondrial membrane, similar to the procedure for whole cells, to record mitoKATP channel activity.
Experimental Workflow for Determining KATP Channel Selectivity
The following diagram illustrates a logical workflow for characterizing the selectivity of a novel KATP channel opener.
Caption: Workflow for determining KATP channel opener selectivity.
References
- 1. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and molecular docking studies reveal that glibenclamide competitively inhibits diazoxide-induced mitochondrial ATP-sensitive potassium channel activation and pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective modulation of the ATP-sensitive K+ channel by nicorandil in guinea-pig cardiac cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
Validating the Neuroprotective Effects of BMS-191095 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of BMS-191095 hydrochloride against other relevant neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation of BMS-191095 as a potential therapeutic agent for neurological disorders characterized by neuronal cell death.
Introduction to this compound
This compound is a selective activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Its primary mechanism of action involves the opening of this channel, which is crucial in cellular protection against ischemic and excitotoxic insults. Unlike first-generation KATP channel openers, BMS-191095 is designed to be highly selective for the mitochondrial channel over the sarcolemmal KATP channel, thereby minimizing cardiovascular side effects such as vasodilation and changes in heart rate.[1][2][3] This selectivity makes it a promising candidate for targeted neuroprotection.
Comparative Performance Data
The neuroprotective efficacy of BMS-191095 has been evaluated in various in vitro and in vivo models. Below is a summary of its performance compared to other known mitoKATP channel openers, primarily diazoxide.
Table 1: In Vivo Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| BMS-191095 | 25 µg | Intraventricular | 32% (Total), 38% (Cortical) | Significant improvement | |
| Diazoxide | 30 mg/kg | Intraperitoneal | Significant reduction | Significant improvement | [4] |
Note: Direct comparative studies with identical parameters are limited. The data above is compiled from separate studies and should be interpreted with caution.
Table 2: In Vitro Neuroprotective Effects Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Compound | Concentration | Cell Viability Increase (%) | Reduction in ROS Production | Reference |
| BMS-191095 | 10 µM | Significant protection | Abolished glutamate-induced production | |
| Diazoxide | 100 µM | Significant protection | Can increase ROS production under certain conditions | [5] |
Mechanism of Action and Signaling Pathways
BMS-191095 exerts its neuroprotective effects by activating mitoKATP channels, which triggers a cascade of downstream signaling events.
Signaling Pathway of BMS-191095-Mediated Neuroprotection
The opening of the mitoKATP channel by BMS-191095 leads to potassium ion influx into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane. This depolarization, in turn, activates a pro-survival signaling cascade involving Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway is thought to inhibit apoptotic cell death and reduce the production of harmful reactive oxygen species (ROS).
Caption: BMS-191095 signaling pathway leading to neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia to evaluate the neuroprotective effects of BMS-191095.
Experimental Workflow:
Caption: Workflow for the in vivo MCAO model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon suture with a rounded tip
-
Surgical microscope and instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 nylon suture through an arteriotomy in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Administer BMS-191095 or vehicle intraventricularly at the desired time point before or after occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Close the incision and allow the animal to recover.
-
Perform neurological assessments at specified time points (e.g., 24, 48, 72 hours) post-MCAO.
-
At the end of the experiment, euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
In Vitro Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol is used to assess the neuroprotective effects of BMS-191095 against glutamate-induced neuronal death.
Experimental Workflow:
Caption: Workflow for the in vitro glutamate excitotoxicity assay.
Materials:
-
Primary cortical neurons from rat embryos (E18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFDA (2',7'-dichlorofluorescin diacetate)
Procedure:
-
Isolate cortical neurons from E18 rat embryos and plate them in appropriate culture dishes.
-
Culture the neurons for 7-10 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of BMS-191095 or vehicle for a specified time (e.g., 30 minutes).
-
Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 24 hours).
-
For Cell Viability (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours. b. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent. c. Measure the absorbance at 570 nm using a microplate reader.
-
For ROS Production (DCFDA Assay): a. Load the cells with DCFDA dye. b. After glutamate exposure, measure the fluorescence intensity using a fluorescence microplate reader or microscope.
Conclusion
This compound demonstrates significant neuroprotective effects in both in vivo and in vitro models of neuronal injury. Its high selectivity for mitochondrial KATP channels offers a potential advantage over less selective compounds by minimizing off-target effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further validate and explore the therapeutic potential of BMS-191095 in the context of various neurodegenerative diseases and acute brain injuries. Further head-to-head comparative studies are warranted to definitively establish its superiority over other neuroprotective agents.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to the Efficacy of BMS-191095 Hydrochloride in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-191095 hydrochloride's performance with other key alternatives in various ischemia models. The data presented is supported by experimental findings to aid in the objective evaluation of this selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener.
I. Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in different ischemia models.
Table 1: Cardioprotective and Vasorelaxant Potencies in a Myocardial Ischemia Model (Isolated Rat Heart)
| Compound | Cardioprotective Potency (EC25, µM)¹ | Vasorelaxant Potency (IC50, µM)² | Selectivity Ratio (Cardioprotective/Vasorelaxant) |
| This compound | 1.5 | >30 | <0.05 |
| Cromakalim (B1669624) | 4.7 | 0.3 | 15.7 |
| BMS-180448 | 3.0 | 3.0 | 1.0 |
¹EC25 is the concentration required to produce 25% of the maximum effect in increasing the time to onset of ischemic contracture. ²IC50 is the concentration required to inhibit 50% of the methoxamine-induced contraction in rat aorta.
Table 2: Efficacy in a Canine Model of Myocardial Ischemia
| Compound | Dose | Effect on Infarct Size | Hemodynamic Effects |
| This compound | 0.4 mg/kg i.v. (ED25) | Dose-dependent reduction | No significant effect on peripheral or coronary hemodynamics [1] |
| BMS-180448 | Not specified | 50% reduction | No significant hemodynamic effects |
| Cromakalim | Not specified | Cardioprotective | Potent vasodilator, causing hypotension |
Table 3: Efficacy in Cerebral Ischemia Models
| Compound | Model | Dose/Concentration | Outcome |
| This compound | Rat MCAO¹ | Not specified | Reduced total infarction volume [2] |
| Cromakalim | Rat neuronal cultures (chemical ischemia) | 10 µM | Conferred resistance to ischemia-reperfusion induced cell injury[3] |
| Diazoxide | Rat MCAO¹ | Not specified | Reduced neuronal damage and induced delayed preconditioning[2] |
¹Middle Cerebral Artery Occlusion
II. Experimental Protocols
Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model
This ex vivo model is utilized to assess the direct cardioprotective effects of compounds independent of systemic influences.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Stabilization: The heart is allowed to stabilize for a period, typically 20-30 minutes.
-
Drug Administration: The compound of interest (e.g., this compound) or vehicle is infused into the perfusion buffer for a set duration before the induction of ischemia.
-
Global Ischemia: Perfusion is completely stopped for a defined period (e.g., 25-30 minutes) to induce global ischemia. The time to the onset of ischemic contracture is recorded.
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover for a specified duration (e.g., 30-120 minutes).
-
Data Collection: Throughout the experiment, key functional parameters are monitored, including heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (+/- dP/dt). Coronary effluent is collected during reperfusion to measure the release of biomarkers of cell death, such as lactate (B86563) dehydrogenase (LDH).
-
Infarct Size Assessment: At the end of the experiment, the heart may be sliced and stained with a tetrazolium salt (e.g., TTC) to differentiate between viable and infarcted tissue, allowing for the quantification of infarct size.
Canine Model of Myocardial Infarction (Left Anterior Descending Coronary Artery Occlusion)
This in vivo model more closely mimics the clinical scenario of a heart attack.
Procedure:
-
Animal Preparation: Mongrel dogs are fasted overnight and then anesthetized. Ventilation is maintained mechanically.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is carefully dissected.
-
Instrumentation: A snare occluder is placed around the LAD to allow for controlled occlusion and reperfusion. Catheters and electrodes are placed to monitor hemodynamic parameters (e.g., blood pressure, heart rate) and the electrocardiogram (ECG).
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously before coronary artery occlusion.
-
Coronary Artery Occlusion: The LAD is occluded for a prolonged period (e.g., 90 minutes) to induce myocardial ischemia.
-
Reperfusion: The snare is released, allowing for reperfusion of the ischemic tissue for several hours (e.g., 5 hours).
-
Data Monitoring: Hemodynamic and ECG data are continuously recorded throughout the experiment.
-
Infarct Size Determination: After the reperfusion period, the animal is euthanized, and the heart is excised. The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (the portion of the heart supplied by the occluded artery). The heart is then sliced and stained with a tetrazolium salt to identify the infarcted tissue within the area at risk.
III. Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for the isolated rat heart ischemia model.
Caption: Experimental workflow for the canine myocardial infarction model.
References
- 1. 2.4. Langendorff Isolated Rat Heart Perfusion [bio-protocol.org]
- 2. The role of KATP channels in cerebral ischemic stroke and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Vasodilator Effect of BMS-191095 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-191095 hydrochloride, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, with non-selective KATP channel openers, cromakalim (B1669624) and diazoxide. The focus of this guide is to objectively present the experimental data and methodologies that validate the lack of a significant vasodilator effect of BMS-191095, a key differentiating feature for its potential therapeutic applications.
Comparative Analysis of Vasodilator Effects
Experimental data consistently demonstrates that this compound does not produce a significant vasodilator effect, in stark contrast to non-selective KATP channel openers like cromakalim and diazoxide. This lack of peripheral vasodilation is a direct consequence of its selective action on mitochondrial KATP channels over sarcolemmal KATP channels located in vascular smooth muscle.
| Compound | Mechanism of Action | Target KATP Channel Subtype | Vasodilator Effect (IC50/EC50) | Reference |
| This compound | Selective mitoKATP Channel Opener | Mitochondrial | No significant vasodilation observed up to 30 µM | [1] |
| Cromakalim | Non-selective KATP Channel Opener | Sarcolemmal and Mitochondrial | ~0.3 µM (in rat aorta) | [2] |
| Diazoxide | Non-selective KATP Channel Opener | Sarcolemmal and Mitochondrial | Induces dose-dependent relaxation of vascular smooth muscle | [3][4] |
Mechanism of Action: A Tale of Two Channels
The differential effects of these compounds on vascular tone are rooted in their selectivity for different types of ATP-sensitive potassium (KATP) channels.
This compound: This compound exhibits high selectivity for mitochondrial KATP (mitoKATP) channels.[1] The opening of these channels is primarily associated with cardioprotective effects against ischemia-reperfusion injury.[5] Crucially, BMS-191095 does not significantly activate sarcolemmal KATP (sarcKATP) channels in vascular smooth muscle cells at therapeutic concentrations.[1] This selectivity is the molecular basis for its lack of vasodilator activity.
Cromakalim and Diazoxide: These are non-selective KATP channel openers, meaning they activate both sarcKATP and mitoKATP channels.[2][3] The activation of sarcKATP channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, leading to smooth muscle relaxation and vasodilation.[6]
Experimental Protocols
The lack of vasodilator effect of this compound has been validated through both in vitro and in vivo experimental models.
In Vitro Vasorelaxation Assay in Isolated Rat Aortic Rings
This assay directly measures the effect of a compound on the contractility of vascular smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cleaned of adhering connective and adipose tissue. The aortas are then cut into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1-2 grams. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable contractile tone.
-
Compound Administration: Cumulative concentrations of the test compounds (BMS-191095, cromakalim, or diazoxide) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. Concentration-response curves are plotted, and IC50 or EC50 values are calculated.
In Vivo Blood Pressure Assessment in Anesthetized Rats
This experiment evaluates the systemic effect of the compounds on blood pressure.
Methodology:
-
Animal Preparation: Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane (B1682113) or a ketamine/xylazine mixture). The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.
-
Instrumentation: The arterial cannula is connected to a pressure transducer to continuously monitor blood pressure.
-
Stabilization: The animal is allowed to stabilize for a period to ensure a steady baseline blood pressure.
-
Drug Administration: The test compounds (BMS-191095, cromakalim, or diazoxide) or vehicle are administered intravenously.
-
Data Recording and Analysis: Mean arterial pressure is recorded continuously before, during, and after drug administration. The change in blood pressure from baseline is calculated to determine the hypotensive (vasodilator) effect of the compounds.
Conclusion
The selective mitochondrial KATP channel opener, this compound, is distinguished by its lack of a significant vasodilator effect, a property directly linked to its targeted mechanism of action. This contrasts with non-selective KATP channel openers such as cromakalim and diazoxide, which induce vasodilation through the activation of sarcolemmal KATP channels in vascular smooth muscle. The experimental data from both in vitro and in vivo studies provide robust validation of this key pharmacological characteristic of BMS-191095, highlighting its potential for therapeutic indications where cardioprotection is desired without the confounding effects of systemic vasodilation.
References
- 1. Effect of diazoxide, an ATP-dependent potassium-channel opener, on isolated aortae of normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of antihypertensive action of diazoxide: in vitro vascular pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Increase of ATP-sensitive potassium (KATP) channels in the heart of type-1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of BMS-191095 Hydrochloride Cross-reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ion channel selectivity of BMS-191095 hydrochloride, a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Understanding the cross-reactivity profile of a compound is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes available experimental data on the interaction of BMS-191095 with various ion channels, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies are also provided for key assays.
Executive Summary
This compound is a benzopyran derivative that has demonstrated significant cardioprotective effects attributed to its selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4] Unlike first-generation KATP openers, BMS-191095 exhibits a favorable safety profile, largely due to its high selectivity for mitoKATP channels over their sarcolemmal counterparts (sKATP) and other ion channels, thereby avoiding significant hemodynamic and electrophysiological side effects.[1][2][3]
Data Presentation: Ion Channel Selectivity Profile
The following table summarizes the activity of this compound against its primary target, mitoKATP, and a panel of other ion channels. The data highlights the compound's remarkable selectivity.
| Ion Channel Target | Channel Subtype | Species | Assay Type | Key Parameter | Value | Reference |
| Primary Target | ||||||
| Mitochondrial ATP-sensitive K+ Channel (mitoKATP) | - | Rat (cardiac) | Mitochondrial Swelling | K1/2 | 83 nM | [2] |
| Potassium Channels | ||||||
| Sarcolemmal ATP-sensitive K+ Channel (sKATP) | - | Guinea Pig (cardiac) | Patch Clamp | Activity at ≤30 µM | No activation | [2] |
| Delayed Rectifier K+ Current | - | Not Specified | Electrophysiology | Effect at ~30 µM | Partial inhibition | [2] |
| Sodium Channels | ||||||
| Voltage-gated Na+ Channels | - | Not Specified | Electrophysiology | Activity at ~30 µM | No effect | [2] |
| Calcium Channels | ||||||
| Voltage-gated Ca2+ Channels | - | Not Specified | Electrophysiology | Activity at ~30 µM | No effect | [2] |
Note: While specific IC50 or EC50 values for a broad panel of ion channels (e.g., hERG, various Nav and Cav subtypes) are not publicly available in the reviewed literature, the existing data strongly supports the high selectivity of BMS-191095 for mitoKATP channels. The lack of effect on sKATP, sodium, and calcium channels at a concentration several orders of magnitude higher than its mitoKATP activation constant underscores its targeted mechanism of action.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Cardioprotection by BMS-191095
Caption: Signaling cascade initiated by BMS-191095 in cardiomyocytes.
Experimental Workflow for Assessing Ion Channel Cross-reactivity
References
- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BMS-191095 Hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of BMS-191095 hydrochloride, ensuring adherence to standard laboratory safety protocols.
I. Understanding the Compound: this compound
This compound is a research chemical, and like all laboratory chemicals, it must be treated as potentially hazardous.[1][2][3] All waste chemicals, including solids, liquids, and even contaminated lab supplies, should be considered hazardous unless confirmed otherwise by a safety data sheet (SDS) or a designated safety officer.[3]
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
III. Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic procedure that aligns with general best practices for chemical waste management in a laboratory setting.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe chemical disposal.
-
Solid Waste: This includes any remaining solid this compound, as well as contaminated items such as weighing paper, gloves, and absorbent pads.[1] These should be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[1] It is crucial to avoid mixing incompatible chemicals.[4] For instance, acidic solutions should not be mixed with bases.[1]
-
Empty Containers: The original container of this compound, once empty, must also be disposed of as hazardous waste unless triple-rinsed.[3][5] The rinsate from this process must be collected and treated as hazardous liquid waste.[3][5]
Step 2: Container Management
The integrity and labeling of waste containers are critical for safety and compliance.
-
Container Type: Use sturdy, chemical-resistant containers.[4] Whenever possible, the original container is a good choice for the solid waste.[6] For liquid waste, ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[3][7] The label should include the full chemical name, concentration, and date.[7]
-
Sealing: Waste containers must be kept tightly sealed except when adding waste.[4] This prevents spills and the release of vapors.
Step 3: Storage of Hazardous Waste
Proper storage of chemical waste pending disposal is a key aspect of laboratory safety.
-
Designated Area: Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic.
-
Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment, such as a spill tray, to contain any potential leaks.[4]
-
Incompatible Waste: Ensure that incompatible waste streams are stored separately to prevent accidental reactions.[4]
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the hazardous waste.[7]
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[4][6]
-
Documentation: Complete any required forms, providing an accurate description of the waste.[7]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedural guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet when available.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling BMS-191095 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like BMS-191095 hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a powdered solid, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. For potent compounds, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a containment system.[1] |
| Body Protection | A disposable lab coat or gown should be worn to protect clothing and skin. For highly potent compounds, coveralls may be necessary.[1][2] |
| Foot Protection | Closed-toe shoes are required in all laboratory settings. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will mitigate risks at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and -80°C for extended periods (up to 2 years).[3]
2. Weighing and Aliquoting:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats.
-
To avoid creating airborne dust, handle the powder gently.
3. Dissolution:
-
When preparing solutions, add the solvent to the pre-weighed compound slowly.
-
Ensure the chosen solvent is compatible with the compound and other experimental components.
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as pipettes to avoid spills.
-
Always wear the prescribed PPE during experimental procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused or expired solid compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container for hazardous liquid waste. Do not pour down the drain.[4]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
dot graph "Safe_Handling_Workflow_for_BMS_191095_Hydrochloride" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Don_PPE" [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Work_Area" [label="Prepare Work Area in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; fillcolor="#FFFFFF"; "Weigh_Compound" [label="Weigh Compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Prepare_Solution" [label="Prepare Solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Conduct_Experiment" [label="Conduct Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Cleanup" { label="Cleanup & Disposal"; style="filled"; fillcolor="#FFFFFF"; "Decontaminate_Area" [label="Decontaminate Work Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dispose_Waste" [label="Dispose of Waste Properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Doff_PPE" [label="Doff PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Don_PPE" -> "Prepare_Work_Area"; "Prepare_Work_Area" -> "Weigh_Compound"; "Weigh_Compound" -> "Prepare_Solution"; "Prepare_Solution" -> "Conduct_Experiment"; "Conduct_Experiment" -> "Decontaminate_Area"; "Decontaminate_Area" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
